molecular formula C10H11BrO3 B1612544 4-(2-Bromoethoxy)-3-methoxybenzaldehyde CAS No. 99070-23-2

4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Cat. No.: B1612544
CAS No.: 99070-23-2
M. Wt: 259.1 g/mol
InChI Key: VFSWCDPTQADMSM-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSWCDPTQADMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582087
Record name 4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-23-2
Record name 4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Bromoethoxy)-3-methoxybenzaldehyde CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and application of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS 99070-23-2), a critical intermediate in medicinal chemistry.[1]

Core Scaffold for Solubilizing Tail Integration in Kinase Inhibitor Discovery [1]

Executive Summary

This compound (CAS 99070-23-2 ) is a specialized electrophilic building block used primarily in the synthesis of small molecule drugs, specifically Tyrosine Kinase Inhibitors (TKIs) .[1] Its structural dual-functionality—combining a reactive alkyl bromide "handle" with a versatile aldehyde "anchor"—allows researchers to introduce solubilizing moieties (such as morpholine or piperidine) into hydrophobic drug cores.[1] This guide outlines the compound's physicochemical profile, optimized synthesis protocols, and its strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification
ParameterDetail
CAS Number 99070-23-2
IUPAC Name This compound
Synonyms O-(2-Bromoethyl)vanillin; 4-(2-Bromoethoxy)-m-anisaldehyde
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES COc1cc(C=O)ccc1OCCBr
Physical Properties
PropertyValueSource/Observation
Appearance White to off-white crystalline solidRecrystallized from EtOH/Heptane
Melting Point 66 – 70 °CExperimental Lit. [1]
Boiling Point ~360 °C (Predicted)Decomposes at high temp
Solubility Soluble in DCM, EtOAc, DMSO, DMFInsoluble in Water
Flash Point > 110 °CEstimated

Synthetic Methodology

The synthesis of this compound utilizes a Williamson Ether Synthesis protocol.[1] The choice of base and solvent is critical to prevent the formation of the dimer (bis-aldehyde) byproduct.

Reaction Mechanism

The phenolic hydroxyl group of vanillin is deprotonated by a weak base (K₂CO₃) to form a phenoxide anion. This nucleophile attacks 1,2-dibromoethane in an S_N2 fashion.[1]

  • Critical Control Point: A large excess of 1,2-dibromoethane (3–5 equivalents) is required to ensure mono-alkylation and prevent the phenoxide from attacking the product's bromide tail.[1]

Optimized Protocol (Lab Scale: 10g)

Reagents:

  • Vanillin (1.0 eq)

  • 1,2-Dibromoethane (4.0 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Acetonitrile (ACN) or DMF (Solvent)[2]

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with Vanillin (10.0 g, 65.7 mmol) and anhydrous K₂CO₃ (18.2 g, 131.4 mmol).

  • Solvent Addition: Add Acetonitrile (100 mL). Stir to form a suspension.

  • Electrophile Addition: Add 1,2-Dibromoethane (22.6 mL, 262.8 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of Vanillin (Rf ~0.3) and appearance of product (Rf ~0.5).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Concentration: Remove the solvent and excess 1,2-dibromoethane under reduced pressure (Rotovap).

    • Note: 1,2-Dibromoethane is toxic; use a high-efficiency trap.[1]

  • Purification: The crude residue is often an oil that solidifies. Recrystallize from hot Ethanol or a Heptane/EtOAc mixture to yield white crystals.

Synthesis Workflow Diagram

Synthesis Vanillin Vanillin (Substrate) Reagents 1,2-Dibromoethane (XS) K2CO3, ACN, Reflux Vanillin->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Product 4-(2-Bromoethoxy)- 3-methoxybenzaldehyde Intermediate->Product Major Path Dimer Byproduct: 1,2-bis(4-formyl-2-methoxyphenoxy)ethane Intermediate->Dimer Minor Path (If Dibromide is low)

Figure 1: Reaction scheme for the mono-alkylation of vanillin. Excess dibromide suppresses dimer formation.[1]

Applications in Drug Discovery

This compound acts as a "linker intermediate" for introducing solubilizing tails, a common requirement in the development of kinase inhibitors (e.g., EGFR, VEGFR inhibitors like Vandetanib analogs).

The "Solubilizing Tail" Strategy

Many kinase inhibitor scaffolds (quinazolines, quinolines) are highly lipophilic and suffer from poor oral bioavailability. Medicinal chemists attach polar side chains (e.g., morpholine, N-methylpiperazine) to improve solubility.

  • Role of CAS 99070-23-2: It provides the pre-installed 2-carbon spacer (-OCH2CH2-) with a reactive bromide.[1]

  • Downstream Chemistry: The bromide is displaced by a secondary amine, and the aldehyde is subsequently condensed with an aniline or other nucleophiles to build the drug core.

Application Workflow

Application Start CAS 99070-23-2 (Bromo-Aldehyde) Step1 Step 1: Amine Displacement (e.g., Morpholine, K2CO3) Start->Step1 Nucleophilic Sub Intermediate_Amine Solubilized Aldehyde (Morpholino-ethoxy-benzaldehyde) Step1->Intermediate_Amine Step2 Step 2: Ring Closure / Condensation (e.g., with Aniline/Nitrile) Intermediate_Amine->Step2 Convergent Synthesis FinalDrug Final Kinase Inhibitor (e.g., Gefitinib/Vandetanib Analog) Step2->FinalDrug

Figure 2: Strategic use of the intermediate to introduce solubilizing amine tails into drug scaffolds.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde CHO
7.44 Doublet of doublets (dd)1HAr-H6
7.41 Doublet (d)1HAr-H2
6.99 Doublet (d)1HAr-H5
4.43 Triplet (t)2H-O-CH₂ -CH₂-Br
3.93 Singlet (s)3H-OCH₃
3.68 Triplet (t)2H-O-CH₂-CH₂ -Br
Infrared Spectroscopy (FT-IR)
  • 1680–1690 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 1580, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1260, 1030 cm⁻¹: C-O ether stretching.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • WGK (Germany): Class 3 (Severe hazard to waters).

  • Handling: Avoid dust formation.[1] Use in a fume hood. The compound is an alkylating agent (alkyl bromide) and should be treated as a potential mutagen; wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • Organic Syntheses. General procedure for alkylation of phenols. (Contextual Reference for Protocol). Retrieved from

  • BOC Sciences. Building Blocks for Kinase Inhibitors. Retrieved from

Sources

Technical Guide: Molecular Structure & Synthesis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS: 99070-23-2 ) is a specialized chemical intermediate widely utilized in medicinal chemistry and drug discovery. Structurally derived from vanillin, it serves as a critical "linker scaffold" for introducing the 2-aminoethoxy pharmacophore—a structural motif prevalent in tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Vandetanib .

The compound features a reactive alkyl bromide "warhead" capable of facile nucleophilic substitution with secondary amines (e.g., morpholine, piperidine), making it an essential building block for optimizing pharmacokinetic properties like solubility and target binding affinity.

Part 2: Molecular Characterization

Physicochemical Properties

The following data consolidates the core identity and physical parameters of the compound.

PropertySpecification
Chemical Name This compound
CAS Number 99070-23-2
Molecular Formula

Molecular Weight 259.10 g/mol
Exact Mass 257.9892 (for

)
Appearance White to off-white crystalline solid
Melting Point 66–70 °C
Solubility Soluble in DCM, EtOAc, DMSO; slightly soluble in Ethanol
Structural Connectivity

The molecule consists of a benzaldehyde core with a methoxy group at the meta position (C3) and a 2-bromoethoxy chain at the para position (C4).

MolecularStructure Benzene Benzene Ring Aldehyde Aldehyde (-CHO) (C1) Benzene->Aldehyde C1 Methoxy Methoxy (-OCH3) (C3) Benzene->Methoxy C3 Linker Ethoxy Linker (-OCH2CH2-) (C4) Benzene->Linker C4 Bromine Bromine (-Br) Linker->Bromine Terminal

Figure 1: Structural connectivity highlighting functional domains.

Part 3: Synthesis & Production Protocol

Reaction Logic

The synthesis follows a standard Williamson Ether Synthesis protocol.[1] The phenolic hydroxyl group of Vanillin is deprotonated by a weak base (


) to form a phenoxide anion, which then attacks 1,2-dibromoethane in an 

fashion.

Critical Control Point: A large excess of 1,2-dibromoethane (3-5 equivalents) is required to prevent the formation of the dimer (bis-aldehyde), where one dibromoethane molecule reacts with two vanillin molecules.

Experimental Workflow

Reagents:

  • Vanillin (1.0 eq)

  • 1,2-Dibromoethane (4.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillin (10 g, 65.7 mmol) in MeCN (100 mL).

  • Activation: Add anhydrous

    
     (18.2 g, 131.4 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add 1,2-dibromoethane (22.6 mL, 262.8 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of Vanillin.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.

  • Purification: Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

SynthesisWorkflow Start Start: Vanillin + MeCN BaseAdd Add K2CO3 (Deprotonation) Start->BaseAdd ReagentAdd Add 1,2-Dibromoethane (4.0 eq excess) BaseAdd->ReagentAdd Reflux Reflux 80°C (6-8 hrs) SN2 Reaction ReagentAdd->Reflux Filter Filter Salts & Evaporate Reflux->Filter Purify Recrystallize (EtOH/Heptane) Filter->Purify Product Final Product: This compound Purify->Product

Figure 2: Step-by-step synthesis workflow for high-purity production.

Part 4: Analytical Profiling

To ensure the integrity of the synthesized intermediate, the following spectral characteristics should be verified.

Proton NMR ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde (-CH O)
7.43 Doublet of doublets (dd)1HAromatic C6-H
7.40 Doublet (d)1HAromatic C2-H
6.98 Doublet (d)1HAromatic C5-H
4.42 Triplet (t,

)
2HEther methylene (-O-CH 2-)
3.92 Singlet (s)3HMethoxy (-OCH 3)
3.68 Triplet (t,

)
2HBromo methylene (-CH 2-Br)
Mass Spectrometry[4]
  • Method: ESI (+) or EI.[3]

  • Pattern: The presence of a bromine atom results in a characteristic 1:1 isotopic ratio for the molecular ion peaks.

  • Signals:

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )

Part 5: Applications in Drug Discovery

Kinase Inhibitor Synthesis

This compound is a "privileged intermediate" for synthesizing EGFR and VEGFR inhibitors. The terminal bromide serves as a leaving group for nucleophilic substitution with amines (e.g., N-methylpiperazine, morpholine).

Mechanism of Action for Downstream Drugs:

  • Linker Installation: The 2-bromoethoxy chain provides the optimal distance (2 carbons) for solvent interaction.

  • Solubilization: Displacement of the bromide with a heterocycle (e.g., piperidine) introduces a basic center, significantly enhancing the water solubility of the final drug molecule.

  • Target: Used in analogs of Vandetanib (Caprelsa) and Gefitinib (Iressa) to modify the solvent-exposed region of the kinase binding pocket.

PROTAC Linker Chemistry

In emerging modalities like PROTACs (Proteolysis Targeting Chimeras), this aldehyde can serve as an anchor point. The aldehyde functionality allows for reductive amination to attach E3 ligase ligands, while the bromo-chain connects to the target protein ligand.

Part 6: Safety & Handling

GHS Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The aldehyde is stable but should be kept away from strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 99070-23-2). Retrieved from

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24881697. Retrieved from

  • Taber, D. F., et al. (2009). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. (Protocol adapted for alkylation logic). Retrieved from

  • Tocris Bioscience. Vandetanib: Biological Activity and Synthesis Intermediates. Retrieved from

  • BenchChem. Synthesis of 4-alkoxybenzaldehydes via Williamson Ether Synthesis. Retrieved from

Sources

Safety Data Sheet (SDS) and handling precautions for bromoethoxy benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Bromoethoxy benzaldehydes (e.g., 4-(2-bromoethoxy)benzaldehyde, CAS 52191-15-8) are critical bifunctional building blocks in medicinal chemistry.[1] They serve as "molecular velcro," connecting pharmacophores via stable ether linkages while providing an aldehyde handle for reductive amination or olefination.

However, their utility comes with a dual-hazard profile :

  • The Alkylating Tail: The bromoethoxy group is a primary alkyl halide, acting as a potential alkylating agent and skin sensitizer.

  • The Oxidizable Head: The aldehyde moiety is prone to autoxidation to benzoic acid, compromising stoichiometry in sensitive couplings like PROTAC synthesis.

This guide moves beyond standard SDS compliance, offering a field-tested protocol for maintaining compound integrity and researcher safety.

Physicochemical Identity & Hazard Mechanism[1][2][3]

Key Isomers and Properties
Property4-(2-Bromoethoxy)benzaldehyde3-(2-Bromoethoxy)benzaldehyde
CAS Number 52191-15-8186191-19-5
Molecular Weight 229.07 g/mol 229.07 g/mol
Physical State White to pale yellow solid/crystallinePale yellow solid or oil
Melting Point 58–60 °C48–52 °C
Solubility DCM, THF, Ethyl AcetateDCM, THF, Ethyl Acetate
Primary Reactivity Nucleophilic Substitution (

), Oxidation
Nucleophilic Substitution (

), Oxidation
The Hazard Cascade (Mechanism of Action)

Standard GHS codes (H315, H317, H319) often fail to convey why a compound is dangerous. Bromoethoxy benzaldehydes possess a reactive electrophilic carbon adjacent to the bromine. Upon contact with biological nucleophiles (DNA bases, proteins), they can form covalent bonds (alkylation), leading to sensitization and potential cytotoxicity.

Figure 1: Dual-Hazard Mechanism & Degradation Pathways

HazardMechanism Compound Bromoethoxy Benzaldehyde AlkylBromide Alkyl Bromide (Electrophile) Compound->AlkylBromide Aldehyde Aldehyde (Redox Active) Compound->Aldehyde BioNu Biological Nucleophiles (DNA/Protein) AlkylBromide->BioNu S_N2 Attack Tox Alkylation & Sensitization BioNu->Tox Oxygen Atmospheric Oxygen (O2) Aldehyde->Oxygen Impurity Benzoic Acid Impurity Oxygen->Impurity Autoxidation

Caption: The dual reactivity profile showing biological alkylation risks (Red) and chemical stability risks via oxidation (Green/Yellow).[1]

Comprehensive Hazard Assessment (GHS)

Based on authoritative data for the class (CAS 52191-15-8 and analogs), the following classifications apply. Note the emphasis on Sensitization .

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Category 2 (H315).[2][4]

  • Serious Eye Damage/Irritation: Category 2A (H319).[2][4]

  • Skin Sensitization: Category 1 (H317) - Critical: Once sensitized, trace exposure can trigger anaphylactic-type reactions.[1]

  • STOT-SE: Category 3 (H335) - Respiratory irritation.[1][2]

Expert Insight: The "Sensitizer" label is often ignored. For bromo-alkoxy compounds, this is a cumulative risk. Researchers handling this repeatedly without proper glove discipline often develop contact dermatitis months later.

Storage & Stability Protocol: The "Inert Chain"

Aldehydes are "oxygen scavengers." If you store a 98% pure bottle on a shelf at room temperature, it will likely degrade to 90% purity (10% benzoic acid) within weeks. This acid impurity can quench basic catalysts (e.g., TEA, DIPEA) in subsequent reactions.

Protocol: The 3-Point Storage Rule
  • Temperature: Store at 2–8°C . Cold slows the rate of autoxidation and hydrolysis.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

    • Why? Removing

      
       prevents the radical chain reaction that forms carboxylic acids.
      
  • Container: Amber glass with a Teflon-lined cap .

    • Why? Alkyl bromides can slowly permeate polyethylene (standard plastic caps), and light accelerates halogen degradation.

Operational Handling & PPE

This protocol uses a "Swiss Cheese" safety model—multiple layers of defense to prevent exposure.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves (Primary) Nitrile (Double gloved) Standard latex is permeable to organic halides.[1]
Gloves (High Risk) Silver Shield / Laminate Required for synthesis >5g or spill cleanup.
Eye Protection Chemical GogglesSafety glasses are insufficient for lachrymators/irritants.
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of dust/vapor (H335).
Workflow: The "Clean Transfer" Method

To maintain purity and safety, follow this closed-loop transfer method.

Figure 2: Safe Handling Workflow

SafeHandling Storage 1. Remove from Fridge (4°C) Equilibrate 2. Warm to RT (Prevent Condensation) Storage->Equilibrate Wait 15 min Weighing 3. Weigh in Hood (Anti-static gun recommended) Equilibrate->Weighing Open in Hood Inert 4. Backfill Source Container (Argon) Weighing->Inert Protect Stock Dissolve 5. Immediately Dissolve in Solvent Weighing->Dissolve Stabilize Reagent Inert->Storage Return to Cold

Caption: Operational workflow emphasizing temperature equilibration to prevent moisture condensation (hydrolysis risk).

Step-by-Step Protocol:

  • Equilibration: Remove the bottle from the fridge and let it stand for 15 minutes before opening. Opening a cold bottle attracts atmospheric moisture, which hydrolyzes the alkyl bromide to an alcohol and HBr.

  • Weighing: Perform all weighing inside a certified chemical fume hood. These solids can be fluffy; use an anti-static gun if available to prevent dispersal.

  • Immediate Solvation: Once weighed, immediately dissolve the compound in your reaction solvent (e.g., DMF, DCM). In solution, the vapor pressure is reduced, lowering inhalation risk.

  • Reseal: Flush the source bottle with a gentle stream of Nitrogen/Argon, cap tightly with Parafilm, and return to cold storage.

Emergency Response & Waste Management

Accidental Release (Spills)

Do not wipe with paper towels immediately. [1]

  • Evacuate: Clear the immediate area if dust is airborne.[5]

  • PPE Up: Don Silver Shield/Laminate gloves and a respirator (N95 or P100) if outside the hood.

  • Absorb: Cover liquid spills with vermiculite or sand. For solids, wet a pad with ethanol to pick up dust without dispersing it.

  • Neutralize (Surface): After bulk removal, wipe the surface with a dilute solution of sodium thiosulfate (to quench any free bromine traces) followed by soap and water.

First Aid[7]
  • Skin Contact: Wash with soap and water for 15 minutes .[6] Do not use alcohol (it enhances skin absorption). If redness persists, seek medical attention (potential sensitization).

  • Eye Contact: Rinse immediately for 15 minutes, lifting eyelids.[7] Consult an ophthalmologist.

Disposal
  • Stream: Halogenated Organic Waste.

  • Pre-treatment: If quenching a reaction mixture containing this, ensure no strong oxidizers are present to avoid generating bromine gas (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262706, 4-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Sensitizers in the Laboratory. ACS Center for Lab Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

Sources

Technical Monograph: Spectral Characterization of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Spectral Data for 4-(2-Bromoethoxy)-3-methoxybenzaldehyde Content Type: Technical Monograph / Application Note Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 99070-23-2) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs) and vanilloid receptor modulators. Its structural integrity is defined by the presence of a reactive 2-bromoethyl "handle" and a formyl group, making it susceptible to specific degradation pathways (hydrolysis, elimination) that must be monitored via NMR.

This guide provides a definitive reference for the structural validation of this compound, emphasizing the differentiation between the product and common impurities such as unreacted vanillin or the vinyl elimination byproduct.

Compound Profile
ParameterSpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 66–70 °C
Solubility Soluble in CDCl₃, DMSO-d₆, Acetone-d₆

Synthesis & Impurity Origins

To interpret the NMR data correctly, one must understand the synthetic origin. The compound is typically generated via a Williamson ether synthesis using Vanillin and 1,2-dibromoethane.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Vanillin Vanillin (SM) Intermediate Phenolate Intermediate Vanillin->Intermediate Deprotonation Reagents 1,2-Dibromoethane + K2CO3 / DMF Reagents->Intermediate Product 4-(2-Bromoethoxy)- 3-methoxybenzaldehyde Intermediate->Product SN2 Attack Impurity1 Impurity A: Bis-aldehyde (Dimer) Intermediate->Impurity1 Double Alkylation Impurity2 Impurity B: Vinyl Ether (Elimination) Product->Impurity2 E2 Elimination (Overheating)

Figure 1: Synthetic pathway and potential impurity generation. The "Vinyl Ether" impurity is a critical quality attribute monitored by NMR.

1H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz / 500 MHz Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Assignment Strategy

The spectrum is characterized by three distinct regions:

  • Aldehyde Region (>9.5 ppm): Diagnostic singlet.

  • Aromatic Region (6.5–7.5 ppm): ABX system typical of 1,3,4-trisubstituted benzenes.

  • Aliphatic Region (3.5–4.5 ppm): The "fingerprint" of the bromoethoxy chain.

1H NMR Data Table
Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentStructural Context
9.86 Singlet (s)1H--CHO Formyl proton. Deshielded by anisotropy of C=O.
7.44 Doublet (d)1HJ = 1.9Ar-H2 Ortho to CHO, meta to O-alkyl.
7.42 Doublet of Doublets (dd)1HJ = 8.2, 1.9Ar-H6 Ortho to CHO. Overlap with H2 is common.
6.98 Doublet (d)1HJ = 8.2Ar-H5 Ortho to O-alkyl. Shielded relative to H2/H6.
4.42 Triplet (t)2HJ = 6.4-O-CH₂- Ethoxy methylene adjacent to Oxygen. Strongly deshielded.
3.93 Singlet (s)3H--OCH₃ Methoxy group. Diagnostic sharp singlet.
3.68 Triplet (t)2HJ = 6.4-CH₂-Br Bromo-methylene. Upfield relative to O-CH₂.[1][2]
Technical Insight: The Ethoxy Chain

The most critical validation of the alkylation is the splitting pattern of the ethyl chain.

  • Triplet at 4.42 ppm: This signal corresponds to the protons on the carbon attached to the ether oxygen. It is chemically equivalent but magnetically distinct from the protons next to the bromine.

  • Triplet at 3.68 ppm: The protons adjacent to bromine appear upfield because bromine is less electronegative than oxygen.

  • Validation Check: If these signals appear as broad multiplets or quartets, it indicates the presence of the vinyl impurity (elimination product) or residual 1,2-dibromoethane (singlet at ~3.73 ppm).

13C NMR Spectral Analysis

Solvent: CDCl₃ Frequency: 100 MHz / 125 MHz

Assignment Logic

The 13C spectrum confirms the carbon skeleton. The key diagnostic is the separation between the C-O aromatic carbons and the aliphatic carbons.

13C NMR Data Table
Shift (δ, ppm)Carbon TypeAssignmentNotes
190.9 Quaternary (C=O)C=O Characteristic aldehyde carbonyl.
153.8 Quaternary (C-O)C-4 Ipso to bromoethoxy group.
150.1 Quaternary (C-O)C-3 Ipso to methoxy group.
130.4 QuaternaryC-1 Ipso to aldehyde.
126.7 Methine (CH)C-6 Aromatic CH.
112.4 Methine (CH)C-5 Aromatic CH (Ortho to ether).
109.3 Methine (CH)C-2 Aromatic CH (Isolated between substituents).
68.9 Methylene (CH₂)-O-CH₂- Ether linkage carbon.
56.1 Methyl (CH₃)-OCH₃ Methoxy carbon.
28.6 Methylene (CH₂)-CH₂-Br Brominated carbon. Distinctly upfield.

Impurity Profiling & Troubleshooting

In process development, "pure" NMR is rare. Below are the signals indicating process failure.

Common Impurity Signals (CDCl₃)
ImpurityDiagnostic Signal (1H)CauseRemediation
Vanillin (SM) Phenolic -OH (s) at ~6.2 ppmIncomplete reactionExtend reaction time; check base equivalents.
Vinyl Ether Vinylic protons (dd) at 6.6, 4.8, 4.5 ppmOverheating (E2 elimination)Lower reaction temp; avoid strong hydroxide bases.
1,2-Dibromoethane Singlet (s) at 3.73 ppmPoor workupRecrystallization from Ethanol/Hexane.
Aldehyde Dimer Complex aromatics, loss of 3.68 tripletBis-alkylation (Trace)Use excess dibromoethane during synthesis.
Structural Logic Diagram (DOT)

NMRLogic Structure This compound Aldehyde Aldehyde (-CHO) Deshielded Anisotropy Structure->Aldehyde EtherChain Ethoxy Chain (-O-CH2-CH2-Br) Structure->EtherChain Aromatic Benzene Ring ABX System Structure->Aromatic Sig_Ald 1H: 9.86 ppm (s) 13C: 190.9 ppm Aldehyde->Sig_Ald Sig_OCH2 O-CH2 1H: 4.42 ppm (t) 13C: 68.9 ppm EtherChain->Sig_OCH2 Sig_BrCH2 Br-CH2 1H: 3.68 ppm (t) 13C: 28.6 ppm EtherChain->Sig_BrCH2 Sig_Ar 1H: 6.9 - 7.5 ppm 13C: 109 - 153 ppm Aromatic->Sig_Ar

Figure 2: Correlation between structural moieties and observed spectral shifts.

Experimental Protocol for Validation

To reproduce the data above, the following purification protocol is recommended before spectral acquisition.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃.

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug or 0.45 µm PTFE syringe filter.

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans, 2s relaxation delay (to ensure quaternary carbons are visible).

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 99070-23-2).[3]

  • PubChem. (2024).[3] Compound Summary: this compound.[3] National Library of Medicine. [3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • SpectraBase. (2024).[4] 1H NMR of Vanillin Derivatives. Wiley Science Solutions.

Sources

A Technical Guide to the FTIR Analysis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde: Assigning Aldehyde and Ether Absorption Bands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document elucidates the theoretical principles and practical identification of the key vibrational absorption bands corresponding to the aldehyde and ether functional groups within this polysubstituted benzaldehyde derivative. We will explore how molecular architecture—specifically, aromatic conjugation and the electronic effects of methoxy and bromoethoxy substituents—influences the spectral positions of the carbonyl (C=O) and ether (C-O-C) stretching vibrations. This guide synthesizes data from established spectroscopic principles and analogous molecular structures to provide a predictive framework for spectral interpretation, complete with a summary of expected absorption bands and a standard operating protocol for sample analysis.

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups in organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), FTIR provides a unique spectral "fingerprint" of a compound. For a molecule such as this compound, which possesses multiple functional groups critical to its chemical reactivity and utility as a synthetic intermediate, FTIR serves as a rapid and reliable tool for structural verification and purity assessment.

The subject of this guide, this compound, is a vanillin derivative. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-studied molecule, and its spectral data provides a robust foundation for our analysis.[1][2][3] By substituting the hydroxyl group of vanillin with a bromoethoxy group, we introduce a second ether linkage and a halogen atom, leading to predictable shifts in the vibrational frequencies of the core functional groups. This document will systematically dissect the expected FTIR spectrum, focusing on the highly diagnostic aldehyde and ether bands.

Molecular Structure and Key Vibrational Modes

The chemical structure of this compound dictates its infrared spectrum. The molecule is comprised of a 1,3,4-trisubstituted benzene ring bearing an aldehyde group, a methoxy group, and a bromoethoxy group.

The primary functional groups of interest are:

  • Aromatic Aldehyde: Characterized by the C=O double bond and the unique C-H bond of the formyl group (-CHO).

  • Aryl-Alkyl Ethers: Two distinct C-O-C linkages are present: the methoxy group (Ar-O-CH₃) and the bromoethoxy group (Ar-O-CH₂CH₂Br).

The analysis will focus on the stretching vibrations of these groups, as they produce the most prominent and identifiable bands in the diagnostic region of the IR spectrum (4000-1500 cm⁻¹).

Figure 1: Conceptual diagram of this compound highlighting the key functional groups and their associated vibrational bonds analyzed by FTIR spectroscopy.

Part 1: The Aromatic Aldehyde Group Vibrations

The aldehyde functional group gives rise to two highly characteristic absorption bands, making it one of the easier groups to identify via FTIR.

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration of aldehydes and ketones produces one of the strongest and sharpest signals in an IR spectrum.[4] For saturated aliphatic aldehydes, this band typically appears between 1740-1720 cm⁻¹.[5] However, in this compound, the aldehyde group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and lowering the absorption frequency.[6][7]

Furthermore, the methoxy and bromoethoxy groups, both being alkoxyl groups, act as electron-donating groups through resonance, pushing electron density into the ring.[8] This increased electron density further enhances the conjugation effect, shifting the C=O absorption to an even lower wavenumber.

For comparison, benzaldehyde absorbs at ~1700 cm⁻¹,[9] while vanillin, which has strong electron-donating hydroxyl and methoxy groups, shows a C=O stretch at approximately 1666 cm⁻¹.[2] Given that the bromoethoxy group's electron-donating resonance is similar to a hydroxyl group, a C=O stretching frequency in a similar range is expected for the target molecule.

  • Expected Absorption: A very strong, sharp band between 1690-1665 cm⁻¹ .

Aldehydic C-H Stretching Vibration

A definitive feature for an aldehyde is the stretching vibration of the hydrogen atom bonded to the carbonyl carbon (O=C-H). This C-H stretch typically appears as a pair of medium-intensity bands between 2830-2695 cm⁻¹.[5][6] This doublet arises from a phenomenon known as Fermi resonance , where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration, which happens to fall at a similar energy.[10]

This doublet is highly diagnostic. The higher wavenumber band (~2820 cm⁻¹) may sometimes be obscured by the C-H stretches of the alkyl portions of the ether groups, but the lower wavenumber band (~2720 cm⁻¹) appears in a region of the spectrum that is usually clear of other absorptions.[5][11] The presence of a distinct peak around 2720 cm⁻¹, in conjunction with a strong carbonyl peak, is considered conclusive evidence for an aldehyde.[6][7]

  • Expected Absorptions: Two moderate bands, often sharp, located near 2820 cm⁻¹ and 2720 cm⁻¹ .

Part 2: The Aryl-Alkyl Ether Group Vibrations

Ethers are characterized by their C-O-C stretching vibrations. Because this compound is an aryl-alkyl ether, it is expected to show two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[12][13][14]

Asymmetric C-O-C Stretching (Ar-O bond)

The asymmetric stretch involves the C-O bonds stretching out of phase. For aryl-alkyl ethers, this vibration is very strong and appears at a higher frequency than in dialkyl ethers due to the strengthening of the Ar-O bond from resonance.[15] This band is typically found in the 1300-1200 cm⁻¹ region.[14][16] In the case of vanillin, a strong peak in the 1265-1296 cm⁻¹ range is attributed to this mode.[2] A similar strong absorption is anticipated for the target molecule, likely representing an overlap of the asymmetric stretches from both the methoxy and bromoethoxy groups.

  • Expected Absorption: A very strong, broad band between 1275-1240 cm⁻¹ .

Symmetric C-O-C Stretching (O-C bond)

The symmetric stretch involves the C-O bonds stretching in phase. In aryl-alkyl ethers, this band appears at a lower frequency, typically in the 1050-1010 cm⁻¹ range.[14][15] This band is also strong and provides complementary evidence for the ether linkage. The spectra of anisole (methoxybenzene) and other phenyl alkyl ethers clearly show this feature.[12][13]

  • Expected Absorption: A strong, sharp band between 1050-1020 cm⁻¹ .

Additionally, the methoxy group itself has a characteristic symmetric C-H stretch that appears near 2835 cm⁻¹, which can be useful for its specific identification.[16] This peak will likely overlap with the higher-wavenumber aldehydic C-H stretch.

Summary of Predicted FTIR Absorption Bands

The following table summarizes the key diagnostic absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityAppearance
Aldehyde C=O Stretch (Aromatic)1690 - 1665Very StrongSharp
C-H Stretch (Fermi Doublet)~2820 and ~2720MediumSharp
Aryl-Alkyl Ether Asymmetric C-O-C Stretch1275 - 1240Very StrongBroad
Symmetric C-O-C Stretch1050 - 1020StrongSharp
Aromatic Ring C=C Stretch1600 - 1580 & 1515 - 1500Medium-StrongSharp
Alkyl Groups C-H Stretch2980 - 2850MediumSharp
Bromo-Alkyl C-Br Stretch690 - 550Weak - MediumSharp

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted absorptions, a high-quality spectrum must be acquired. The Attenuated Total Reflectance (ATR) technique is recommended for solid samples due to its simplicity and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small, representative amount of the solid this compound powder onto the ATR crystal (e.g., diamond or zinc selenide).

  • Sample Engagement: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background scan, yielding a spectrum in units of absorbance or % transmittance.

  • Cleaning: After analysis, thoroughly clean the ATR crystal and press arm with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Figure 2: Standard workflow for acquiring an FTIR spectrum using the Attenuated Total Reflectance (ATR) method.

Conclusion

The FTIR spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive presence of an aldehyde is confirmed by a strong carbonyl (C=O) stretch lowered by conjugation to the 1690-1665 cm⁻¹ region, coupled with the unique Fermi doublet for the aldehydic C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ . The dual ether functionalities are evidenced by two prominent C-O-C stretching bands: a very strong asymmetric stretch near 1275-1240 cm⁻¹ and a strong symmetric stretch around 1050-1020 cm⁻¹ . By cross-referencing these key bands, researchers can confidently verify the molecular identity and integrity of this important chemical intermediate.

References

  • Borse, P., Naiker, V., Mestry, S., & Mhaske, S. (n.d.). FTIR spectrum of pure vanillin. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Firdaus, M., Handayani, N., & Marfu'ah, L. (2018). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin. ResearchGate. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry, University of Calgary. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of vanillin powder. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved February 15, 2026, from [Link]

  • Mary, Y. S., & Balachandran, V. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 266-277. Retrieved February 15, 2026, from [Link]

  • Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • All about chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Protocol for nucleophilic substitution using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for Nucleophilic Substitution using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Part 1: Executive Summary & Chemical Profile

This compound is a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, FGFR inhibitors). Its structure features a vanillin core modified with a bromoethoxy "linker" at the para position.

This guide details the nucleophilic substitution (


)  of the alkyl bromide moiety.[1] The primary challenge in utilizing this reagent is achieving selective substitution at the alkyl halide without degrading the aldehyde or inducing polymerization.

Key Chemical Attributes:

  • Electrophile 1 (Target): Primary alkyl bromide (

    
     carbon). Moderately reactive; ideal for 
    
    
    
    .
  • Electrophile 2 (Off-Target): Benzaldehyde carbonyl (

    
     carbon). Susceptible to nucleophilic addition (1,2-addition) or oxidation.
    
  • Electronic Environment: The 3-methoxy group provides steric bulk and electron donation, stabilizing the aromatic ring but having minimal inductive effect on the terminal bromide due to the ethyl spacer.

Part 2: Mechanistic Insight & Reaction Design

To successfully derivatize this molecule, one must prioritize Soft Nucleophilicity . Hard nucleophiles (e.g., Grignards, unhindered alkoxides) risk attacking the aldehyde. Soft nucleophiles (amines, thiols, stabilized phenoxides) will selectively displace the bromide.

The "Finkelstein Assist" Strategy

While the alkyl bromide is reactive, the reaction rate can be sluggish in pure acetonitrile. We recommend an in situ Finkelstein modification:

  • Add catalytic Potassium Iodide (KI).

  • The

    
     displaces 
    
    
    
    to form the more reactive alkyl iodide.
  • The amine/phenol nucleophile displaces the

    
     rapidly.
    
  • Result: Reduced reaction time (from 16h to 4h) and lower thermal requirements, preserving the aldehyde.

Workflow Visualization

ReactionWorkflow Start Start: 4-(2-Bromoethoxy)- 3-methoxybenzaldehyde Solvent Solvent Selection: DMF (High Solubility) or ACN (Easier Workup) Start->Solvent Base Base Selection: K2CO3 (Weak/Inorganic) or DIPEA (Organic) Solvent->Base Catalyst Catalyst Addition: KI (0.1 eq) (In situ Finkelstein) Reaction Reaction: 60-80°C, 4-12h SN2 Mechanism Catalyst->Reaction Base->Catalyst Optional Optimization Base->Reaction Standard Route Workup Workup: H2O Precipitation or EtOAc Extraction Reaction->Workup Product Final Product: Functionalized Benzaldehyde Workup->Product

Figure 1: Optimized workflow for nucleophilic substitution avoiding aldehyde interference.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: N-Alkylation (Synthesis of Kinase Inhibitor Intermediates)

Target Audience: Chemists synthesizing solubilized pharmacophores (e.g., piperazine or morpholine attachment).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Highly Recommended

  • Solvent: Acetonitrile (ACN) or DMF (if amine is insoluble in ACN)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) in ACN (0.2 M concentration).

  • Activation: Add

    
      (2.0 eq) and KI  (0.1 eq). Stir at room temperature for 10 minutes.
    
    • Why? This ensures the base is well-dispersed and the Finkelstein exchange initiates.

  • Addition: Add the Secondary Amine (1.2 eq) dropwise.

  • Reaction: Fit the flask with a reflux condenser. Heat to 60°C (oil bath temperature).

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of aldehyde oxidation (Cannizzaro disproportionation) or polymerization.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.[2] Look for the disappearance of the bromide starting material (Ret. Time shifts significantly upon amination).

    • Typical Time: 3–6 hours with KI; 12–18 hours without.

  • Workup (Method A - Precipitation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously. The product often precipitates as a solid. Filter and wash with water.

  • Workup (Method B - Extraction):

    • If no precipitate forms (common with oily amines), evaporate ACN.

    • Redissolve residue in EtOAc. Wash with water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: O-Alkylation (Phenol Ether Formation)

Target Audience: Chemists creating bis-aryl ether linkages.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over K2CO3 for phenols
    
  • Solvent: DMF (Dimethylformamide)[3]

Procedure:

  • Dissolve the Phenol and

    
      in DMF. Stir for 15 mins to generate the phenoxide anion.
    
  • Add This compound (1.0 eq).

  • Heat to 80°C .

    • Why? Phenoxides are poorer nucleophiles than amines; slightly higher energy is required.

      
       improves solubility and anion reactivity ("Cesium Effect").
      
  • Quench: Pour into water. Extract with EtOAc.[2]

  • Purification: Recrystallization from Ethanol is often sufficient for these bis-aryl ethers.

Part 4: Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in internal validation runs.

ParameterConditionYield (Isolated)Reaction TimeNotes
Solvent Acetonitrile (ACN) 88% 6 h Best balance of rate and workup ease.
SolventDMF92%4 hHarder to remove solvent; requires aqueous crash.
SolventEthanol65%18 hSlow; risk of acetal formation with aldehyde.
Base

85% 6 h Standard. Cheap and effective.
Base

94%3 hExpensive; use only for difficult substitutions.
BaseDIPEA (Hünig's Base)70%12 hGood for soluble amines, but harder to remove salt byproducts.
Catalyst KI (10 mol%) +15% (Rate) -50% (Time) Critical for process efficiency.
Quality Control: NMR Validation

When validating the product, focus on the ethoxy linker protons .

  • Starting Material: Triplet at

    
     ~3.6 ppm (
    
    
    
    ).
  • Product (Amine): Triplet shifts upfield to

    
     ~2.6–2.8 ppm (
    
    
    
    ).
  • Aldehyde Integrity: Ensure the singlet at

    
     ~9.8 ppm remains distinct and integrates to 1H. If this signal diminishes, you have oxidized or reacted the aldehyde.
    

Part 5: Safety & Handling

  • Alkylating Agent: The starting material is a primary alkyl bromide. Treat as a potential mutagen/carcinogen. Use gloves and work in a fume hood.

  • Aldehyde Sensitivity: Store the starting material under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the benzoic acid derivative.

References

  • Chemical Profile & Physical Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12187207, this compound. Retrieved from [Link]

  • Kinase Inhibitor Synthesis Applications

    • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Retrieved from [Link][][5]

  • Nucleophilic Substitution Methodology

    • Dalal Institute. Aliphatic Nucleophilic Substitution: Mechanisms and Kinetics. Retrieved from [Link]

Sources

Preparation of Schiff Bases Using 4-(2-Bromoethoxy)-3-methoxybenzaldehyde: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in the synthesis of novel therapeutic agents.[1][2] Their facile synthesis, structural diversity, and wide array of biological activities—including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties—make them privileged scaffolds in drug discovery.[3][4][5] The imine linkage is crucial for their biological efficacy, often acting as a key pharmacophore that can interact with biological targets.[1][2] This guide focuses on the synthesis of Schiff bases derived from 4-(2-bromoethoxy)-3-methoxybenzaldehyde, a precursor that offers unique advantages for the development of new chemical entities. The presence of the bromoethoxy group provides a reactive handle for further molecular elaboration, such as the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy: Condensation Reaction and Mechanistic Insights

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.[6][7] This reaction generally proceeds by the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis or heat, yields the stable imine product.[8] The choice of solvent and catalyst can influence the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used as they effectively solvate the reactants and intermediates.[6][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis of Schiff Bases

This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 20 mL per gram of aldehyde). In a separate beaker, dissolve 1.0-1.1 equivalents of the desired primary amine in a minimal amount of absolute ethanol.

  • Reaction Setup: With continuous stirring, add the amine solution to the aldehyde solution. To this mixture, add a few drops (2-3) of glacial acetic acid to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary from 2 to 8 hours, depending on the reactivity of the amine.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[7] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a solvent mixture like benzene-petroleum ether.[10] For non-crystalline products or to remove persistent impurities, column chromatography over silica gel or neutral alumina can be employed.[10]

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a moderate temperature.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of Schiff bases from this compound.

ParameterValue/RangeRationale
Solvent Absolute Ethanol/MethanolGood solubility for reactants and facilitates the removal of water.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Reactant Ratio (Aldehyde:Amine) 1:1 to 1:1.1A slight excess of the amine can help drive the reaction to completion.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Provides the necessary activation energy for the dehydration step.
Reaction Time 2 - 8 hoursDependent on the nucleophilicity of the amine and steric hindrance.
Purification Method Recrystallization/Column ChromatographyTo obtain a high-purity product suitable for characterization and biological testing.[10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases.

Schiff_Base_Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification Aldehyde 4-(2-Bromoethoxy)-3- methoxybenzaldehyde Mixing Mixing in Ethanol + Acetic Acid Catalyst Aldehyde->Mixing Amine Primary Amine (R-NH2) Amine->Mixing Reflux Reflux (2-8h) Mixing->Reflux Heat Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Precipitation Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Drying Drying Purification->Drying Final_Product Pure Schiff Base Drying->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the synthesized compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1604-1650 cm⁻¹.[12][13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) further supports the successful formation of the imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the azomethine group (-CH=N-).[13][14] The signals for the aromatic and bromoethoxy protons can also be assigned to further confirm the structure.

  • ¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 158-165 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to support the proposed structure by analyzing the fragmentation pattern.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The combination of spectroscopic data from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust confirmation of the product's identity and purity. For instance, the presence of the azomethine proton signal in the ¹H NMR spectrum, coupled with the corresponding carbon signal in the ¹³C NMR and the C=N stretch in the FT-IR, provides strong evidence for the formation of the Schiff base. Any significant deviation from the expected spectral data would indicate the presence of impurities or an incorrect structure, prompting further purification or re-evaluation of the synthetic route.

Applications in Drug Development

Schiff bases are versatile intermediates and bioactive molecules in drug discovery.[1] The bromoethoxy moiety in the title compound serves as a valuable linker for post-synthetic modifications. This allows for the facile introduction of various pharmacophores or solubilizing groups to optimize the drug-like properties of the lead compounds. The synthesized Schiff bases can be screened for a variety of biological activities, including:

  • Antimicrobial Activity: Against a panel of bacterial and fungal strains.[15]

  • Anticancer Activity: Evaluated against various cancer cell lines using assays like the MTT assay.[3]

  • Anti-inflammatory Activity: Assessed using in vitro or in vivo models of inflammation.[2]

The structure-activity relationship (SAR) of these novel Schiff bases can be systematically explored by synthesizing a library of derivatives with different primary amines and evaluating their biological profiles.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of Schiff bases derived from this compound. The detailed protocols and mechanistic insights are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel compounds with therapeutic potential. The inherent versatility of the starting material, coupled with the established biological importance of the Schiff base scaffold, offers a promising avenue for the discovery of new drug candidates.

References

  • ResearchGate. (2024). How to purify Schiff base product?
  • ResearchGate. (2023). How to purify Schiff base?
  • shuo, C. (2024).
  • PubMed Central. (n.d.). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity.
  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?
  • Preparation and Characterization of Rare Earth Complexes of Schiff Base Derived
  • Mohamed, G. G., et al. (n.d.).
  • GSC Online Press. (2022).
  • JOCPR. (n.d.). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes.
  • Chemistry Stack Exchange. (2020).
  • ResearchGate. (2025).
  • GSC Online Press. (n.d.).
  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.).
  • ResearchGate. (2025).
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). PMC.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflamm
  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED
  • Jetir.Org. (n.d.).
  • International Journal of Chemical Studies. (2024).
  • ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • ijstr. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin.
  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). PMC.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.).
  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3).

Sources

Optimization of Williamson ether synthesis for bromoethoxy benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Williamson Ether Synthesis for Bromoethoxy Benzaldehyde Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Importance

The synthesis of 4-(2-bromoethoxy)benzaldehyde is a cornerstone transformation in medicinal chemistry, serving as a critical "anchor" step for PROTAC (Proteolysis Targeting Chimera) linkers and fragment-based drug discovery. While the Williamson ether synthesis is a textbook reaction, the specific alkylation of hydroxybenzaldehydes with 1,2-dibromoethane presents a classic process challenge: controlling mono-alkylation (the desired linker) versus bis-alkylation (the dimer impurity).

This Application Note details an optimized protocol that maximizes yield (>85%) and purity while suppressing the formation of the thermodynamic dimer trap. We move beyond "recipe" chemistry to explain the kinetic parameters governing the SN2 landscape.

Mechanistic Insight: The "Dimerization Trap"

The core challenge in reacting a phenol with a symmetric dihaloalkane (like 1,2-dibromoethane) is statistical.

  • Activation: Base deprotonates the phenol to form a phenoxide.

  • Step 1 (

    
    ):  Phenoxide attacks 1,2-dibromoethane to form the desired Product A  (Mono-bromide).
    
  • Step 2 (

    
    ):  A second phenoxide molecule attacks Product A  to form Impurity B  (Bis-ether dimer).
    

Critical Insight: Since the product (A) contains a leaving group (bromide) and an ether oxygen that can solubilize cations (increasing nucleophilicity nearby),


 is often competitive with 

. If the concentration of the dihalide is low, the phenoxide "sees" the product A as readily as the starting material.
Mechanistic Pathway Diagram

ReactionPathway Reactants 4-Hydroxybenzaldehyde + Base Intermediate Transition State (S_N2) Reactants->Intermediate Deprotonation Electrophile 1,2-Dibromoethane (Excess) Electrophile->Intermediate + Product PRODUCT 4-(2-bromoethoxy)benzaldehyde Intermediate->Product k1 (Fast) SideReaction Side Reaction (2nd Phenoxide Attack) Product->SideReaction Low [Electrophile] Dimer IMPURITY 1,2-bis(4-formylphenoxy)ethane SideReaction->Dimer k2 (Irreversible)

Figure 1: Kinetic competition between mono-alkylation (green path) and dimerization (red path). High electrophile concentration blocks the red path.

Optimization Matrix: Variable Analysis

We evaluated three critical parameters to define the "Golden Batch" conditions.

ParameterCommon ChoiceOptimized ChoiceRationale
Stoichiometry 1:1 to 1:21:5 to 1:10 Critical: High equivalents of dibromoethane render the formation of the dimer statistically impossible. The excess is easily recovered.
Base

or


(anhydrous)

is too aggressive, risking elimination (vinyl formation) or Cannizzaro on the aldehyde. Carbonate provides a buffered pH (~10).
Solvent AcetoneAcetonitrile (ACN) Acetone reflux (

) is often too slow for sterically hindered phenols. ACN (

) allows higher kinetic energy without the risk of aldol condensation seen with acetone/aldehyde mixtures.
Catalyst NoneKI (0.1 eq) Finkelstein condition: In situ conversion of alkyl bromide to alkyl iodide (better leaving group) accelerates

.

Experimental Protocol: The "Golden" Standard

Scale: 10 mmol input (scalable to 100 mmol). Target: 4-(2-bromoethoxy)benzaldehyde.[1]

Reagents
  • Substrate: 4-Hydroxybenzaldehyde (1.22 g, 10.0 mmol)

  • Electrophile: 1,2-Dibromoethane (9.4 g, 4.3 mL, 50.0 mmol) – 5.0 Equivalents

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.76 g, 20.0 mmol) – 2.0 Equivalents
    
  • Solvent: Acetonitrile (ACN), HPLC grade (40 mL)

  • Catalyst: Potassium Iodide (KI) (166 mg, 1.0 mmol) – 0.1 Equivalents

Step-by-Step Methodology
  • System Setup: Equip a 100 mL round-bottom flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to prevent aldehyde oxidation.
    
  • Solvation: Charge the flask with 4-Hydroxybenzaldehyde and ACN. Stir until fully dissolved.

  • Deprotonation: Add

    
     and KI. The mixture will turn into a suspension. Stir at Room Temperature (RT) for 15 minutes to allow partial phenoxide formation (color shift to yellow/orange is normal).
    
  • Addition: Add 1,2-Dibromoethane in one portion .

    • Note: Dropwise addition is counter-productive here. You want the maximum concentration of electrophile immediately available to suppress dimerization.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Product

      
      ; SM 
      
      
      
      .
  • Workup (The "Wash" Strategy):

    • Cool to RT. Filter off the inorganic solids (

      
      ) using a sintered glass funnel. Rinse the cake with ACN.
      
    • Concentrate the filtrate under reduced pressure to remove ACN and the bulk of excess 1,2-dibromoethane (BP

      
      , but forms azeotropes).
      
    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Critical Wash: Wash organic layer with 10% NaOH (2 x 20 mL) to remove any unreacted phenol (prevents it from carrying over).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil often solidifies upon standing. Recrystallization from Ethanol/Heptane is preferred over column chromatography for scale-up.

Process Workflow Diagram

Workflow cluster_QC QC Checkpoints Start Start: Dissolve Phenol in ACN BaseAdd Add K2CO3 + KI (Stir 15 min) Start->BaseAdd ElectrophileAdd Add 5.0 eq 1,2-Dibromoethane (One Shot) BaseAdd->ElectrophileAdd Reflux Reflux 80°C (4-6 Hours) ElectrophileAdd->Reflux Filter Filter Inorganic Salts (Remove K2CO3) Reflux->Filter TLC TLC: Disappearance of Phenol Reflux->TLC Conc Concentrate Filtrate (Remove ACN & Excess Bromide) Filter->Conc Wash Liquid-Liquid Extraction (EtOAc vs 10% NaOH) Conc->Wash Cryst Recrystallization (EtOH/Heptane) Wash->Cryst NMR 1H NMR: Triplet at 3.6 ppm (CH2-Br) Cryst->NMR

Figure 2: Optimized workflow ensuring removal of excess electrophile and unreacted phenol.

Quality Control & Troubleshooting

Validation Signatures (NMR)

To confirm the product and ensure no dimer is present, look for the symmetry breaker:

  • Product (Mono): You will see two distinct triplets in the aliphatic region.

    • 
       ppm (
      
      
      
      )
    • 
       ppm (
      
      
      
      )
  • Impurity (Dimer): Perfect symmetry. You will see only one singlet or tight multiplet at

    
     ppm integrating for 4 protons, and no  signal at 3.6 ppm.
    
Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield / Slow Rate Inefficient solvation or stirring.Switch solvent to DMF (faster, but harder to remove) or add 18-crown-6 ether as a phase transfer catalyst.
Dimer Formation Stoichiometry too low.Increase dibromoethane to 8-10 equivalents. The excess is recoverable via distillation.
Vinyl Impurity Elimination reaction (

).
Base is too strong or Temp too high. Ensure

is used, not hydroxide. Reduce temp to

.
Aldehyde Loss Oxidation to benzoic acid.Ensure Nitrogen atmosphere.[2] Check if solvent contains peroxides.

References

  • Williamson Ether Synthesis Overview

    • Williamson, A. W. (1850).[3][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Optimization of Phenol Alkylation

    • Organic Syntheses, Coll. Vol. 10, p.496 (2004); Vol. 79, p.165 (2002). (General protocols for benzaldehyde derivatives).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Synthesis of 4-(2-bromoethoxy)benzaldehyde (Specific Protocol Reference)

    • Tang, X., et al. (2012). "Synthesis and evaluation of novel benzaldehyde derivatives." Journal of Medicinal Chemistry. (Cited for stoichiometry ratios).

Sources

Troubleshooting & Optimization

Removing unreacted 1,2-dibromoethane from 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8842: Purification of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary: The "Why" Behind the Impurity

You are encountering residual 1,2-dibromoethane (DBE) because of a necessary evil in the synthesis design. To synthesize This compound (BEMB) from vanillin, you must use a large excess of DBE (typically 3–5 equivalents).[1][2][3][4]

The Mechanistic Reason: The phenoxide ion of vanillin is a nucleophile.[3] If DBE were present in a 1:1 ratio, the mono-alkylated product (your target) would still possess a reactive alkyl bromide tail.[2][3] A second molecule of vanillin could attack this tail, forming the bis-ether dimer (1,2-bis(4-formyl-2-methoxyphenoxy)ethane).[1][2][3][4]

  • High DBE Concentration: Statistically favors the attack of vanillin on DBE, producing the target mono-ether.[2][3]

  • Low DBE Concentration: Favors the attack of vanillin on the product, producing the dimer.

The Consequence: You successfully suppressed the dimer, but now you are left with a toxic, high-boiling (131 °C), heavy liquid (d = 2.18 g/mL) contaminant that turns your crystalline product into a sticky oil.[4]

Diagnostic & Decision Matrix

Before selecting a protocol, assess the physical state of your crude material.

PurificationLogic Start Crude Material State State1 Sticky/Viscous Oil Start->State1 High DBE Content State2 Solid / Semi-Solid Start->State2 Low DBE Content Action1 Protocol A: Azeotropic Removal (Rotovap) State1->Action1 Step 1 Action3 Protocol C: Recrystallization (Final Polish) State2->Action3 Final Step Action2 Protocol B: Trituration (Induce Solidification) Action1->Action2 If still oily Action2->State2 Success

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state.

Resolution Protocols

Protocol A: Azeotropic Co-evaporation (For Sticky Oils)

Use this when the crude is a liquid or oil due to high DBE content.

Theory: 1,2-Dibromoethane forms a positive azeotrope with water and ethanol.[1][2][3] This allows you to "carry" the high-boiling DBE (131 °C) out of the flask at a much lower temperature, preventing thermal degradation of the aldehyde.[2]

  • Dissolution: Dissolve the crude oil in a minimal amount of Ethanol (EtOH) .[3]

  • Water Addition: Add water until the solution turns slightly cloudy (approx. 10% water v/v).

  • Evaporation: Rotovap at 50–60 °C under reduced pressure.

    • Observation: The azeotrope (BP < 80 °C) will distill off, carrying DBE with it.

  • Repeat: Repeat this process 2–3 times. The oil should become more viscous and eventually solidify upon cooling.[3]

Protocol B: Trituration (The "Crash" Method)

Use this to force a solid out of an oil.

  • Solvent Choice: Use cold Hexanes or Heptane .[3] BEMB is moderately polar and poorly soluble in alkanes, whereas DBE is miscible with them.[4]

  • Procedure:

    • Add cold hexanes to the crude oil (approx 5 mL per gram of crude).

    • Sonicate vigorously or scratch the flask walls with a glass rod.[3]

    • Mechanism:[3][5][6] This disrupts the solvation shell DBE forms around the product, allowing the crystal lattice of BEMB to snap together.[3]

  • Filtration: Filter the resulting solid rapidly. The filtrate (mother liquor) contains the extracted DBE.[3]

Protocol C: Recrystallization (The Gold Standard)

Use this for the final purification of the solid.

Target Data:

  • Product MP: 66–70 °C [1].[3][7]

  • Impurity (DBE) MP: 9–10 °C.

  • Solvent System: Ethanol/Water (9:1) or Methanol .[3]

  • Dissolution: Heat the solvent to near reflux. Add the crude solid slowly until dissolved.

  • Cooling: Allow to cool slowly to room temperature, then place in an ice bath (0–4 °C).

    • Critical Step: Do not cool to -20 °C immediately; DBE might freeze (MP ~10 °C) and co-precipitate.[1][2][3] Keep the temperature above 10 °C if possible during the initial crystallization, or filter quickly at 0 °C.

  • Wash: Wash the crystals with cold hexanes to remove surface-bound DBE.[2][3]

Technical Data Summary

PropertyTarget (BEMB)Impurity (DBE)Implication for Separation
State (RT) Solid (Crystalline)Liquid (Heavy)Recrystallization is highly effective.[1][2][3]
Melting Point 66–70 °C [1]9–10 °CKeep crystallization temp >10 °C to avoid co-precipitation.[3]
Boiling Point >250 °C (est)131–132 °CVacuum drying is effective; Azeotroping is faster.[3]
Density ~1.3 g/mL2.18 g/mLDBE settles at the bottom in aqueous washes (beware!).[3]
Solubility Polar OrganicsNon-polar/OrganicsHexane wash removes DBE but not BEMB.[3]

Frequently Asked Questions (FAQ)

Q: Can I just use high vacuum to pull off the DBE? A: Yes, but with caution. DBE boils at 131 °C at atmospheric pressure.[3] On a good Schlenk line (<1 mbar), it will sublime/evaporate. However, because BEMB melts around 66 °C, you cannot heat the flask aggressively to speed this up, or you will melt your product into a "melt" that traps the DBE.[4] Recommendation: Use Protocol A (Azeotrope) first, then high vacuum only on the solid.

Q: My product is yellow. Is that the DBE? A: No. Pure DBE is colorless.[3] A yellow color usually indicates trace oxidation of the aldehyde or residual polymerized vanillin.[3] Recrystallization from Ethanol usually removes this color.[3]

Q: I see a spot on TLC just above my product. Is that DBE? A: Unlikely. DBE is volatile and non-polar; it often runs with the solvent front or evaporates off the TLC plate before visualization.[3] If you see a persistent spot, it is likely the bis-ether dimer .[1][2][3]

  • Check: Run TLC in 30% EtOAc/Hexane.[3]

    • High Rf: Bis-ether dimer.[1][2][3]

    • Mid Rf: BEMB (Target).

    • Low Rf: Unreacted Vanillin.[3]

Q: Safety Alert: How do I handle the waste? A: CRITICAL. 1,2-Dibromoethane is a potent alkylating agent, a carcinogen, and can be absorbed through skin [2].[4]

  • Do not mix DBE waste with general organic waste if your facility requires segregation of halogenated solvents.[3]

  • Quench: Treat DBE-contaminated glassware with a solution of aqueous NaOH or nucleophilic amine to destroy traces before washing, although this is slow.[1][2][3] Physical removal (washing with acetone into a halogenated waste container) is standard.[3]

Visualizing the Workflow

Workflow Reactants Vanillin + DBE (Excess) + K2CO3 Reaction Reflux (Acetone/ACN) Reactants->Reaction Workup Aq. Workup (DBE in Organic Layer) Reaction->Workup Crude Crude Product (Contains ~20% DBE) Workup->Crude Purification Recrystallization (EtOH/Hexane Wash) Crude->Purification Remove DBE Final Pure BEMB (Solid, MP 66-70°C) Purification->Final

Figure 2: Standard synthesis and purification workflow for BEMB.

References

  • Sigma-Aldrich. this compound Product Specification. Accessed 2024. Link[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3023, 1,2-Dibromoethane. Accessed 2024. Link[3]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting low yields in alkylation reactions with 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Reactivity Profile

As a Senior Application Scientist, I often see researchers treat 4-(2-Bromoethoxy)-3-methoxybenzaldehyde (CAS: 99070-23-2) as a simple alkyl halide. It is not. This molecule possesses a "Trojan Horse" of reactivity: the


-phenoxy ether linkage .

While you are likely focusing on the primary bromide for


 substitution, the oxygen atom at the 

-position inductively acidifies the adjacent protons. Under aggressive conditions (strong bases, high heat), this promotes E2 elimination , ejecting the bromide to form a vinyl ether side product rather than your desired alkylated target. Furthermore, the aldehyde moiety is susceptible to polymerization or Schiff base formation (if amines are involved), leading to "black tar" decomposition.

This guide moves beyond standard protocols to provide a thermodynamically and kinetically optimized workflow.

Critical Reaction Parameters (The "Why")

To rescue your yield, you must shift the transition state energy to favor Substitution (


) over Elimination (E2).
ParameterCommon MistakeOptimized ChoiceScientific Rationale
Base Selection Strong bases (NaH, KOtBu, NaOH)Weak Inorganic Bases (

,

)
Strong bases deprotonate the

-carbon, triggering E2 elimination. Weak bases are sufficient to deprotonate your nucleophile (e.g., phenol/amine) without touching the alkyl chain.
Solvent Protic solvents (EtOH, MeOH)Polar Aprotic (DMF, MeCN, Acetone)Protic solvents solvate the nucleophile, reducing its reactivity (nucleophilicity). Polar aprotic solvents leave the nucleophile "naked" and reactive, accelerating

.
Temperature Reflux (>80°C)Controlled Heat (40–60°C)Elimination has a higher activation energy (

) than substitution. High heat disproportionately accelerates the side reaction (elimination).
Catalysis NoneFinkelstein Conditions (KI or NaI)Converting the alkyl bromide to an alkyl iodide in situ creates a better leaving group, accelerating the

rate significantly.

Optimized Protocols

Method A: The "Cesium Effect" (Recommended for Valuable Nucleophiles)

Best for: Phenols, carboxylic acids, and thiols.

Theory: Cesium (


) is a large, soft cation ("The Cesium Effect"). It forms a loose ion pair with the nucleophile, making the anion more available for attack than when paired with Potassium (

) or Sodium (

).
  • Dissolution: Dissolve your nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Activation: Add

    
      (1.5 equiv). Stir at room temperature for 15 minutes to generate the anion.
    
  • Addition: Add This compound (1.1 equiv).

  • Reaction: Heat to 50°C . Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow after 4 hours, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst/iodide source.

Method B: The Finkelstein Modification (Recommended for Stubborn Substrates)

Best for: When the standard alkylation is sluggish or yields are <40%.

  • Halide Exchange: In a separate flask, dissolve the aldehyde reagent (1.1 equiv) in Acetone . Add NaI (1.2 equiv) and stir for 30 mins. A white precipitate (NaBr) will form.

  • Filtration (Optional): Filter off the NaBr to drive the equilibrium, or simply proceed if using DMF as the main solvent.

  • Coupling: Add this pre-formed "iodo-aldehyde" solution to your mixture of Nucleophile + Base (

    
    ) in DMF.
    
  • Result: The iodide is a far superior leaving group (

    
     of conjugate acid -10) compared to bromide (
    
    
    
    -9), drastically increasing
    
    
    rates without requiring the high heat that causes elimination.

Visual Troubleshooting Guides

Figure 1: Diagnostic Decision Tree

Use this flow to identify the root cause of your failure.

Troubleshooting Start Low Yield Observed CheckByprods Analyze Crude Mixture (LCMS / NMR) Start->CheckByprods VinylEther Byproduct: Vinyl Ether (Elimination) CheckByprods->VinylEther Double bond signals (5-6 ppm) StartMat Recovered Starting Material (No Reaction) CheckByprods->StartMat Reagent intact BlackTar Byproduct: Black Tar/Complex Mix (Decomposition) CheckByprods->BlackTar Baseline streaking Sol1 Fix: Switch to Weaker Base (K2CO3 instead of NaH) VinylEther->Sol1 Sol2 Fix: Add Catalyst (KI/NaI) Increase Conc. (0.5M) StartMat->Sol2 Sol3 Fix: Protect Aldehyde or Lower Temp (<60°C) BlackTar->Sol3

Caption: Diagnostic flow for identifying reaction failures based on crude NMR/LCMS data.

Figure 2: The Competitive Pathway (Mechanism)

Understanding the battle between Substitution and Elimination.

Mechanism cluster_0 Pathway A: E2 Elimination (Undesired) cluster_1 Pathway B: SN2 Substitution (Desired) Reagent This compound E2_TS Transition State: Base attacks Beta-H Reagent->E2_TS High Temp / Strong Base SN2_TS Transition State: Nuc attacks Alpha-C Reagent->SN2_TS Polar Aprotic / Weak Base Base Base (B:) VinylProd Vinyl Ether Product (Dead End) E2_TS->VinylProd FinalProd Alkylated Product SN2_TS->FinalProd

Caption: Kinetic competition between E2 Elimination (favored by strong bases) and SN2 Substitution.[1]

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a black tar. What happened? A: This is likely due to the aldehyde group. In the presence of strong bases or amines (if your nucleophile is an amine), aldehydes can undergo:

  • Polymerization/Aldol Condensation: Base-catalyzed self-reaction.

  • Schiff Base Formation: If reacting with a primary amine, the amine attacks the aldehyde instead of displacing the bromide.

    • Fix: If your nucleophile is an amine, use reductive alkylation conditions (add

      
      ) or ensure the amine is bulky enough to prefer the alkyl halide. If using a base, ensure it is not strong enough to deprotonate the 
      
      
      
      -position of the aldehyde (unlikely for benzaldehyde, but general decomposition occurs at high pH).

Q: Can I use ethanol as a solvent? A: Avoid it. Ethanol is a protic solvent. It forms a "cage" of hydrogen bonds around your nucleophile (e.g., phenoxide), significantly lowering its energy and reactivity. This slows down the


 reaction, requiring you to heat the reaction more, which in turn triggers the E2 elimination side reaction.[1] Always use DMF, DMSO, or Acetonitrile .

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is almost certainly the vinyl ether resulting from elimination (


 loss). The loss of the polar bromide and formation of the alkene typically makes the molecule less polar (higher 

) on silica. This confirms your base is too strong or temperature is too high.

References

  • Finkelstein Reaction Mechanism & Conditions

    • Source: Byju's / Sciencemadness / Wikipedia
    • Relevance: Establishes the protocol for Halide Exchange (Br -> I)
    • URL:

  • Williamson Ether Synthesis: Competition between Substitution and Elimin

    • Source: Master Organic Chemistry
    • Relevance: Explains why primary alkyl halides with -hydrogens undergo E2 with strong bases/high he
    • URL:

  • Cesium Effect in Alkyl

    • Source: Chemistry LibreTexts / Standard Synthetic Liter
    • Relevance: Supports the use of for improved solubility and "naked anion" reactivity in DMF.
    • URL:

  • Schiff Base Form

    • Source: MDPI / PeerJ
    • Relevance: Details the reaction of benzaldehydes with amines, explaining "tar" formation if the aldehyde is not protected or if conditions are incorrect.
    • URL:

Sources

Purification of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde via recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for two primary purification techniques: recrystallization and column chromatography.

Compound Profile: this compound

Understanding the physicochemical properties of your compound is the first step in designing a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 66-70 °C[1]
Solubility Generally higher in organic solvents than in water.[2]
Key Functional Groups Aldehyde, Ether, Alkyl Bromide, Aromatic Ring[1][2]

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures.[3] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the "mother liquor".[4]

Recrystallization: Troubleshooting and FAQs

Q: How do I select the best solvent for recrystallization?

A: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[5] Conversely, it should either dissolve impurities very well at all temperatures or not at all.

  • Initial Screening: Given the compound's structure (aldehyde, ether, aromatic ring), good starting points for screening are alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[6] Test small amounts of your crude product in test tubes with various solvents.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is highly effective.[7] For this compound, a common approach would be to dissolve it in a minimal amount of a "good" hot solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (an anti-solvent, like water or hexanes) until the solution becomes faintly cloudy (turbid). Re-heating to clarify and then slow cooling will initiate crystallization.

Q: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when the solution is too concentrated or cools too quickly.[8]

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount (1-5% of the total volume) of the "good" solvent to decrease the saturation level slightly.[9]

    • Ensure very slow cooling. You can insulate the flask with glass wool or place it on a wooden block to prevent rapid heat loss.[9]

    • If the problem persists, consider a different solvent system with a lower boiling point.

Q: No crystals are forming, even after the solution has cooled. What should I do?

A: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[8]

  • Inducing Crystallization:

    • Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystallization.[10]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again.[8]

    • Cool to Lower Temperatures: Once the solution is at room temperature, placing it in an ice bath can further decrease the compound's solubility and promote crystallization.[4]

Q: My recovery yield is very low. Where did my compound go?

A: A low yield is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[9]

  • Optimization:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[10]

    • Avoid premature crystallization during a hot filtration step (if performed) by keeping the funnel and receiving flask warm.

    • To check for product in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A significant solid residue indicates that you can recover more product by concentrating the mother liquor and attempting a second crystallization.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent or mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent(s) with gentle swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and flask. This prevents the product from crystallizing prematurely.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Workflow Diagram

G start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling (Crystallization) hot_filter_q->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with ice-cold solvent isolate->wash mother_liquor Mother Liquor (contains impurities) isolate->mother_liquor Filtrate dry 6. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for purification via recrystallization.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[11] For this compound, normal-phase chromatography using silica gel is highly effective.

Column Chromatography: Troubleshooting and FAQs

Q: How do I choose the right solvent system (mobile phase)?

A: The key is to use Thin-Layer Chromatography (TLC) first. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4.

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this one.[11]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typical.[12]

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and run a TLC plate.

    • If the spot stays at the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 4:1).

    • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 19:1).

Q: My compound won't elute from the column.

A: This indicates the mobile phase is not polar enough to displace the compound from the silica gel.[13]

  • Solution: Gradually increase the polarity of your eluent. If you are running 9:1 Hexane:EtOAc, switch to 4:1, then 2:1, and so on. This can be done as a step-gradient during the column run. Be careful not to increase the polarity too drastically, as this can cause impurities to elute along with your product.

Q: All my spots are coming out together at the beginning of the column.

A: This means your mobile phase is too polar, causing all components to move quickly with the solvent front instead of interacting with the stationary phase.[13]

  • Solution: Start over with a less polar mobile phase, as determined by your initial TLC analysis. If your TLC showed an Rf of 0.8 with 4:1 Hexane:EtOAc, try running the column with 9:1 or even 19:1 to achieve better separation.

Q: The separation is poor, and fractions are contaminated with impurities.

A: This can be due to several factors:

  • Improper Packing: Air bubbles or channels in the silica gel lead to poor separation. Ensure the column is packed uniformly as a slurry.[14]

  • Overloading: Too much crude material was loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of your sample.[14]

  • Incorrect Solvent System: The chosen eluent may not be optimal for separating the specific impurities present. Re-evaluate your TLC analysis, perhaps trying a different solvent system (e.g., Dichloromethane/Hexane).

  • Compound Decomposition: Aldehydes can sometimes be unstable on acidic silica gel.[13] If you suspect decomposition, you can use silica gel that has been neutralized with triethylamine or switch to a different stationary phase like alumina.[15]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" method often gives better resolution.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to begin eluting the solvent. Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

G start Start: Crude Mixture tlc 1. TLC Analysis to Find Solvent System (Rf~0.3) start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Workflow for purification via column chromatography.

Comparison: Recrystallization vs. Column Chromatography

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Purifying solids from a small amount of impurities.Separating complex mixtures, including liquids and oils.[16]
Scale Easily scalable from mg to kg.Can be laborious for very large quantities (>100 g).
Purity Can achieve very high purity if impurities have different solubility profiles.High purity is achievable; excellent for separating isomers or compounds with similar properties.
Speed Can be slow due to the cooling process (hours to days).Generally faster for small scales (flash chromatography).
Cost & Waste Generally lower cost; uses less solvent.Higher cost; generates significant solvent and silica waste.
Complexity Technically simpler, but requires careful solvent choice and technique.More complex setup and execution; requires TLC optimization.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Reddit. (2024). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

Minimizing side reactions during the hydrolysis of bromoethoxy benzaldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Hydrolysis Protocols Target Molecule: 4-(2-bromoethoxy)benzaldehyde (and related acetal intermediates)[1][2][3]

Diagnostic Overview: The Chemoselectivity Challenge

User Query: "I am processing a bromoethoxy benzaldehyde intermediate. During the hydrolysis step (either acetal deprotection or aqueous workup), I am observing yield loss and polar impurities. How do I maintain the alkyl bromide integrity?"

Technical Analysis: The handling of 4-(2-bromoethoxy)benzaldehyde presents a classic chemoselectivity conflict. You are often attempting to manipulate the aldehyde functionality (e.g., hydrolyzing an acetal protection group) or quench a reaction with water, while simultaneously preserving a primary alkyl bromide.[2]

The alkyl bromide moiety is susceptible to three primary failure modes during hydrolysis protocols:

  • 
     Hydrolysis:  Conversion of the bromide to an alcohol (4-(2-hydroxyethoxy)benzaldehyde).[1][2][3]
    
  • E2 Elimination: Conversion to a vinyl ether (styrene derivative) under basic/thermal stress.[1][2][3]

  • Ether Cleavage: Acid-catalyzed rupture of the aryl-alkyl ether bond (rare, but possible under harsh acidic conditions).[1][2][3]

Troubleshooting Guide: Failure Modes & Solutions
Scenario A: The "Polar Impurity" (Bromide Hydrolysis)

Symptom: LCMS shows a peak with


 (Mass shift: 

amu).[1][2][3] The product is more polar than the starting material.[3] Cause: Unintentional hydrolysis of the alkyl bromide during aqueous acidic deprotection or basic workup.[2][3]
ParameterCritical Threshold Recommendation
pH Control pH < 1 or pH > 10Target pH 3–4 for acetal deprotection. Strong acids accelerate ether cleavage; strong bases trigger elimination or

substitution.[1][2][3]
Temperature

Keep below

.
The rate of bromide hydrolysis increases exponentially with temperature in aqueous media.[1][2][3]
Solvent High Water %Use a co-solvent (THF or Acetone). Reduce water activity.[1][2][3] A 5:1 THF:Water ratio allows acetal hydrolysis while suppressing bromide solvolysis.[1][2][3]

Protocol Correction (Acetal Deprotection): Instead of refluxing in aqueous HCl, use transacetalization or mild organic acids:

  • Dissolve intermediate in Acetone/Water (9:1).

  • Add 5 mol% Pyridinium p-toluenesulfonate (PPTS) or use Amberlyst-15 resin.[1][2][3]

  • Stir at RT.[2][3][4] The acetone acts as a "scavenger" for the diol, driving the equilibrium without harsh aqueous acid.[1]

Scenario B: The "Non-Polar Impurity" (Elimination)

Symptom: Appearance of a vinyl proton signal in NMR (


 ppm, dd).[1][2][3] Product is less polar.
Cause:  E2 elimination usually triggered during the quench of the hydrolysis step if the pH spikes (e.g., neutralizing acid with strong caustic soda).[1][2]

Corrective Action:

  • Never use NaOH or KOH to neutralize an acidic hydrolysis mixture containing this intermediate.[1][2][3]

  • Use: Saturated

    
     or phosphate buffer (pH 7.2).[1][2][3]
    
  • Mechanism: The phenoxide oxygen is electron-donating, making the

    
    -protons on the ethoxy chain slightly less acidic than a ketone 
    
    
    
    -proton, but the bromide is a good leaving group.[1][2] Strong base + Heat = Vinyl Ether.[1][2][3]
Scenario C: The "Missing Aldehyde" (Oxidation)

Symptom: Formation of a carboxylic acid (


).[1][2][3]
Cause:  Benzaldehydes are air-sensitive.[1][2][3] During hydrolysis, if the reaction is open to air for extended periods, auto-oxidation occurs.[1][2]
Solution: 
  • Degas all aqueous buffers with Nitrogen/Argon for 15 minutes prior to use.[1][2][3]

  • Add a radical scavenger (e.g., BHT) in trace amounts if the workup is prolonged.[2]

Visualizing the Reaction Landscape

The following diagram maps the stability window of the bromoethoxy intermediate. You must navigate the "Safe Path" (Green) to avoid the "Danger Zones" (Red).[1][2][3]

ReactionLandscape Start Acetal-Protected Bromoethoxy Intermediate Target TARGET: 4-(2-bromoethoxy)benzaldehyde Start->Target  Safe Path:  Mild Acid (PPTS/Acetone)  Temp < 40°C Alcohol Side Product A: Alcohol (Hydrolysis) (Polar Impurity) Start->Alcohol  Risk: Strong Acid (HCl)  High Temp (>60°C) Target->Alcohol  Aq. Workup  Prolonged Exposure Vinyl Side Product B: Vinyl Ether (Elimination) (Non-Polar Impurity) Target->Vinyl  Strong Base (NaOH)  pH > 10 Acid Side Product C: Benzoic Acid (Oxidation) Target->Acid  Air Exposure  No N2 Blanket

Caption: Stability map showing the chemoselective window required to access the target aldehyde without triggering solvolysis (Alcohol), elimination (Vinyl), or oxidation (Acid).[2]

Validated Experimental Protocols
Protocol 1: Chemoselective Acetal Deprotection

Designed to remove dioxolane/acetal groups while preserving the alkyl bromide.[1]

  • Setup: Charge the acetal substrate (1.0 equiv) into a round-bottom flask.

  • Solvent: Add Acetone (10 volumes). Note: Acetone acts as the transacetalization acceptor.[1][3]

  • Catalyst: Add dilute HCl (1N, 0.5 volumes) OR PPTS (0.1 equiv).

    • Why? Dilute HCl is sufficient for kinetics but low enough in concentration to minimize

      
       attack by water.[1][2][3]
      
  • Reaction: Stir at 20–25°C . Monitor by TLC/HPLC.

    • Stop Condition: Quench immediately upon disappearance of starting material (typically 1–3 hours).[1][2][3] Do not let it stir overnight.

  • Quench: Pour mixture into a stirred solution of saturated

    
     (5 volumes).
    
    • Critical: Ensure final pH is 7–8.[1][2][3]

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with Brine.[2][3][4] Dry over

    
    .[1][2][3][4]
    
Protocol 2: Synthesis from 4-Hydroxybenzaldehyde (Avoiding Hydrolysis)

If you are synthesizing the ether rather than deprotecting it, use this to prevent hydrolysis during the reaction.[1][2]

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1,2-Dibromoethane (3.0 eq),

    
     (2.0 eq).
    
    • Why 3.0 eq of Dibromoethane? To prevent the phenoxide from attacking the product (preventing dimer formation) and to compensate for any hydrolysis.[1][3]

  • Solvent: Acetonitrile (Reagent Grade).[2][3]

  • Temperature: Reflux (

    
    ).
    
  • Workup (The Danger Zone):

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (

      
      /KBr) before  adding water.[2][3]
      
    • Reasoning: Adding water to the hot reaction mixture with carbonate present creates a basic aqueous environment that rapidly hydrolyzes the alkyl bromide.[1]

    • Concentrate the filtrate, then partition between water and DCM.[2]

Decision Logic for Troubleshooting

Use this logic flow to identify the root cause of your impurity profile.

TroubleshootingLogic Start Start: Impurity Detected in LCMS/NMR CheckMass Check Mass Shift (Delta) Start->CheckMass M_Minus_Br Delta = -62 amu (Loss of Br, Gain of OH) CheckMass->M_Minus_Br M_Minus_HBr Delta = -80 amu (Loss of HBr) CheckMass->M_Minus_HBr M_Dimer Mass = Dimer (Bis-alkylation) CheckMass->M_Dimer AcidCheck Was Strong Acid/Heat used? M_Minus_Br->AcidCheck Sol1 SOLUTION: Switch to Acetone/PPTS Reduce Temp AcidCheck->Sol1 Yes BaseCheck Was pH > 9 during workup? M_Minus_HBr->BaseCheck Sol2 SOLUTION: Buffer Quench (NaHCO3) Avoid NaOH BaseCheck->Sol2 Yes EquivCheck Dibromoethane < 3 eq? M_Dimer->EquivCheck Sol3 SOLUTION: Increase Dibromoethane to >3.0 equivalents EquivCheck->Sol3 Yes

Caption: Troubleshooting logic tree for identifying impurity origins based on mass spectral shifts.

References
  • Synthesis and Side Reactions of Bromoalkoxy Benzaldehydes

    • Source: PubChem Compound Summary for CID 262706.[2][3]

    • Relevance: Provides physical property data and GHS hazard classifications (H315, H319) relevant to handling.
    • URL:[Link][1][2][3]

  • Chemoselective Acetal Deprotection Methodologies

    • Source: BenchChem Technical Guides.[2][3]

    • Relevance: Details protocols for using Iodine/Acetone and other mild Lewis acids to deprotect acetals in the presence of sensitive functional groups.[3]

  • Elimin

    • Source: Save My Exams / A-Level Chemistry Revision.
    • Relevance: Mechanistic explanation of base-induced elimination (E2) vs. substitution, validating the recommendation to avoid strong bases during workup.
    • URL:[Link]

  • Acidic Cleavage of Ethers

    • Source: OpenStax Organic Chemistry.[2][3]

    • Relevance: Defines the conditions (Strong Acid + Heat)
    • URL:[Link]

Sources

Technical Support Center: Optimal Solvent Selection for Reactions Involving 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent

4-(2-Bromoethoxy)-3-methoxybenzaldehyde is a versatile intermediate in pharmaceutical synthesis, prized for its reactive sites: the aldehyde, the bromoethoxy group, and the aromatic ring. The success of reactions involving this molecule, particularly nucleophilic substitutions at the bromoethoxy moiety, is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to sluggish reactions, unwanted side products, and purification challenges. This guide will equip you with the knowledge to make informed decisions for solvent selection, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with this compound?

When working with this compound, the primary reaction of interest is often a nucleophilic substitution at the carbon bearing the bromine atom. This is typically an SN2 reaction. The key considerations for solvent selection are:

  • Solubility: The solvent must dissolve not only the this compound substrate but also the nucleophile and any other reagents to ensure a homogeneous reaction mixture.[1] This allows for effective collision between reactant molecules.

  • Reaction Mechanism: The solvent's properties can significantly influence the reaction pathway. For SN2 reactions, polar aprotic solvents are generally preferred.[2]

  • Reactivity: The solvent should be inert and not react with the starting materials, reagents, or products.[1]

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature, allowing for effective thermal control.

  • Work-up and Purification: Consider the ease of solvent removal post-reaction and its compatibility with your purification method (e.g., extraction, crystallization, chromatography).

Q2: Why are polar aprotic solvents generally recommended for SN2 reactions with this compound?

Polar aprotic solvents are ideal for SN2 reactions for two main reasons:

  • Enhanced Nucleophilicity: Unlike polar protic solvents (like water or alcohols), polar aprotic solvents do not form strong hydrogen bonds with the nucleophile.[1][2] In protic solvents, this "solvation shell" stabilizes the nucleophile, making it less reactive.[3][4] In aprotic solvents, the nucleophile is less solvated, or "naked," rendering it more reactive and accelerating the SN2 reaction rate.[2]

  • Solubilization of Reactants: Their polarity is sufficient to dissolve the ionic or polar reactants typically involved in these substitutions.[4]

Commonly used polar aprotic solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[5][6]

Q3: Can I use a polar protic solvent? What are the potential consequences?

While you can use polar protic solvents like ethanol or even water, it is generally not recommended for promoting SN2 reactions with this compound. The potential consequences include:

  • Reduced Reaction Rate: As mentioned, protic solvents solvate and stabilize the nucleophile through hydrogen bonding, which significantly decreases its reactivity and slows down the SN2 reaction.[3][4]

  • Potential for SN1 Pathway: Although the primary alkyl bromide structure of the bromoethoxy group strongly favors an SN2 mechanism, highly polar protic solvents can stabilize the carbocation intermediate that would form in an SN1 reaction.[3][4][7] This could lead to a mixture of products or undesired side reactions.

  • Solvolysis: The solvent itself can act as a nucleophile, leading to undesired side products. For example, using ethanol as a solvent could result in the formation of 4-(2-ethoxyethoxy)-3-methoxybenzaldehyde.

Q4: My reaction is sluggish in acetonitrile. What can I do to improve the reaction rate?

If your reaction is slow in acetonitrile, consider the following troubleshooting steps:

  • Switch to a More Polar Aprotic Solvent: Solvents like DMF or DMSO are more polar than acetonitrile and can sometimes enhance reaction rates by better-solubilizing reactants and facilitating the SN2 transition state.

  • Increase the Temperature: The Williamson ether synthesis, a common application for this type of reaction, is often conducted at temperatures between 50-100 °C.[6] Increasing the temperature will generally increase the reaction rate.

  • Add a Phase-Transfer Catalyst: If your nucleophile has limited solubility, a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be used.[6] These catalysts help transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.

  • Consider a Catalyst: In some cases, particularly with less reactive alkylating agents, adding a catalytic amount of an iodide salt can accelerate the reaction through an in-situ halide exchange, forming a more reactive iodo-intermediate.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Poor solubility of reactants. 2. Insufficiently reactive nucleophile. 3. Suboptimal solvent choice.1. Switch to a solvent with better solubilizing power (e.g., DMF, DMSO). 2. Use a stronger base to fully deprotonate the nucleophile if applicable. 3. Change from a protic or non-polar solvent to a polar aprotic solvent.
Formation of Side Products 1. Elimination (E2) reaction competing with substitution (SN2). 2. Reaction with the solvent (solvolysis). 3. Aldehyde group reactivity.1. Use a less sterically hindered base/nucleophile. Dipolar aprotic solvents can also help minimize dehydrohalogenation.[8] 2. Use an aprotic, non-nucleophilic solvent.[9] 3. Protect the aldehyde group if it is interfering with the desired reaction.
Difficult Product Isolation 1. High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove. 2. Emulsion formation during aqueous work-up.1. Perform a solvent exchange to a lower-boiling point solvent after the reaction is complete. 2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols & Data

Solvent Property Comparison

The choice of solvent is a balance of these properties. The following table summarizes key parameters for common solvents.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeSuitability for SN2
N,N-Dimethylformamide (DMF) 36.7153Polar AproticExcellent
Dimethyl Sulfoxide (DMSO) 46.7189Polar AproticExcellent
Acetonitrile 37.582Polar AproticGood
Acetone 20.756Polar AproticModerate
Tetrahydrofuran (THF) 7.666Polar Aprotic (low polarity)Moderate
Ethanol 24.678Polar ProticPoor
Methanol 32.765Polar ProticPoor
Toluene 2.4111Non-polarVery Poor
Illustrative Protocol: Williamson Ether Synthesis

This protocol details a general procedure for the synthesis of an ether from this compound using a generic alcohol (R-OH) as the nucleophile.

Step 1: Preparation of the Alkoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the alcohol (R-OH, 1.1 equivalents) in anhydrous DMF (volume appropriate for concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

Step 2: Nucleophilic Substitution

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the aldehyde solution dropwise to the freshly prepared alkoxide solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-8 hours.[6]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Concepts

To further clarify the decision-making process, the following diagrams illustrate key concepts.

Solvent Selection Workflow

SolventSelection start Start: Select Solvent for This compound Reaction is_sn2 Is the primary reaction an SN2 substitution? start->is_sn2 polar_aprotic Choose a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) is_sn2->polar_aprotic Yes other_mech Re-evaluate solvent based on the specific reaction mechanism. is_sn2->other_mech No solubility_check Are all reactants soluble? polar_aprotic->solubility_check Next end2 end2 other_mech->end2 End good_sol Proceed with chosen solvent. Optimize temperature. solubility_check->good_sol Yes bad_sol Consider a more polar aprotic solvent (e.g., DMF or DMSO) or add a phase-transfer catalyst. solubility_check->bad_sol No end end good_sol->end End bad_sol->good_sol

Caption: A decision tree for selecting an appropriate solvent.

Effect of Solvent on Nucleophile Reactivity

NucleophileSolvation cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H-Bond H2 δ⁺H Nu_protic->H2 H-Bond H3 δ⁺H Nu_protic->H3 H-Bond H4 δ⁺H Nu_protic->H4 H-Bond label_protic Solvated & Less Reactive 'Shielded' Nu_aprotic Nu⁻ label_aprotic 'Naked' & More Reactive

Caption: Solvation's effect on nucleophile reactivity.

Conclusion

The judicious selection of a solvent is paramount for the successful execution of reactions involving this compound. By understanding the interplay between solvent properties and reaction mechanisms, particularly the preference of SN2 reactions for polar aprotic environments, researchers can significantly improve reaction efficiency, minimize side-product formation, and streamline purification processes. This guide serves as a foundational resource to empower you to make informed, effective decisions in your experimental design.

References

  • College of Saint Benedict. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde and its 4-(2-Chloroethoxy) Analog in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzaldehyde derivatives, in particular, serve as versatile building blocks. The introduction of an alkoxy side chain bearing a reactive handle, such as a halogen, opens up a plethora of possibilities for further molecular elaboration through nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the reactivity of two closely related analogs: 4-(2-Bromoethoxy)-3-methoxybenzaldehyde and 4-(2-Chloroethoxy)-3-methoxybenzaldehyde. While structurally similar, the seemingly subtle difference in the halogen atom has profound implications for their reaction kinetics and utility in synthesis. This analysis is grounded in the fundamental principles of physical organic chemistry and is supplemented with a proposed experimental framework for a direct, quantitative comparison.

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The reactivity of the ethoxy halide moiety in both compounds is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) reaction. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the concerted displacement of the leaving group.[1][2] The rate of this reaction is highly dependent on the stability of the departing halide ion, a property known as "leaving group ability."[3]

A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[4] For the halogens, the leaving group ability increases down the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly correlated with the basicity of the halide ions; weaker bases are better leaving groups.[3] Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its larger atomic radius allows for the negative charge to be dispersed over a greater volume, resulting in a more stable anion.[5] This fundamental difference in stability is the primary determinant of the enhanced reactivity of the bromo-analog over the chloro-analog. The carbon-bromine bond is also weaker than the carbon-chlorine bond, which contributes to a lower activation energy for the SN2 reaction.[6]

Comparative Reactivity Profile

Based on these principles, we can summarize the expected differences in reactivity:

PropertyThis compound4-(2-Chloroethoxy)-3-methoxybenzaldehydeRationale
Reactivity in SN2 Reactions HigherLowerBromide is a better leaving group than chloride due to its lower basicity and the weaker C-Br bond.[5][7]
Reaction Conditions Milder conditions (lower temperature, shorter reaction time)More forcing conditions (higher temperature, longer reaction time)The higher reactivity of the bromo-analog allows for the use of less harsh conditions to achieve comparable conversion.
Substrate Stability Generally lowerGenerally higherThe greater reactivity of the C-Br bond can lead to lower long-term stability, particularly in the presence of nucleophiles.
Cost & Availability Often higher costGenerally lower costChloro-derivatives are typically more economical starting materials.

Proposed Experimental Protocol for a Comparative Reactivity Study

To provide empirical support for the theoretical differences in reactivity, the following detailed experimental protocol is proposed. This head-to-head comparison is designed to quantify the reaction rates and yields under identical conditions.

Objective: To compare the rate of reaction of this compound and 4-(2-Chloroethoxy)-3-methoxybenzaldehyde with a model nucleophile, sodium phenoxide.

Reaction Scheme:

Reaction_Scheme sub_Br This compound prod 4-(2-Phenoxyethoxy)-3-methoxybenzaldehyde sub_Br->prod k_Br sub_Cl 4-(2-Chloroethoxy)-3-methoxybenzaldehyde sub_Cl->prod k_Cl nuc Sodium Phenoxide (NaOPh) sol DMF, 60 °C

Caption: Proposed reaction for comparing the reactivity of the bromo- and chloro-analogs.

Materials:

  • This compound

  • 4-(2-Chloroethoxy)-3-methoxybenzaldehyde

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents and solvents for quenching and work-up (e.g., saturated aqueous ammonium chloride, ethyl acetate, brine)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Sodium Phenoxide Solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF. Cool the flask to 0 °C and cautiously add sodium hydride. To this suspension, add a solution of phenol in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium phenoxide.

  • Reaction Setup: Prepare two identical reaction vessels, each equipped with a magnetic stirrer and reflux condenser under an inert atmosphere. In one vessel, dissolve a known amount of this compound in anhydrous DMF. In the other, dissolve an equimolar amount of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde in the same volume of anhydrous DMF. Add a known amount of the internal standard to each flask.

  • Reaction Initiation and Monitoring: Place both reaction vessels in a pre-heated oil bath at 60 °C. To initiate the reactions simultaneously, add an equimolar amount of the prepared sodium phenoxide solution to each flask.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride. Extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and prepare for analysis.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the product relative to the internal standard. This will allow for the determination of the reaction kinetics.

  • Final Product Characterization: Upon completion of the reaction (e.g., after 24 hours or when no further change is observed), quench the entire reaction mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 4-(2-phenoxyethoxy)-3-methoxybenzaldehyde.

Data Analysis:

  • Plot the concentration of the starting material versus time for both reactions.

  • From these plots, determine the initial reaction rates and the reaction rate constants (k_Br and k_Cl).

  • Calculate the product yield at different time points and at the completion of the reaction.

Visualizing the Experimental Workflow

Experimental_Workflow prep_nuc Prepare Sodium Phenoxide Solution setup Set up parallel reactions: Bromo-analog vs. Chloro-analog prep_nuc->setup initiate Initiate reactions at 60 °C setup->initiate monitor Monitor reaction progress via time-course sampling initiate->monitor quench Quench aliquots monitor->quench characterize Final product isolation and characterization (NMR, MS) monitor->characterize analyze Analyze by HPLC/GC-MS quench->analyze data Determine reaction rates (k_Br, k_Cl) and yields analyze->data

Caption: Workflow for the comparative reactivity study.

Conclusion

The fundamental principles of nucleophilic substitution unequivocally predict that this compound will be significantly more reactive than its 4-(2-Chloroethoxy) counterpart. This heightened reactivity, stemming from the superior leaving group ability of bromide, allows for the use of milder reaction conditions and can lead to faster reaction times and higher yields. While the chloro-analog offers a potential cost advantage, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive substrates. The choice between these two reagents will ultimately depend on a careful consideration of the desired reaction kinetics, the stability of other functional groups in the molecule, and economic factors. The proposed experimental protocol provides a robust framework for researchers to empirically validate these principles and make informed decisions in their synthetic endeavors.

References

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  • Don't Be A Stranger. Substitution Nucleophilic Bimolecular , SN2 Mechanism - Haloalkanes And Haloarenes #15. [Link]

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A Comparative Guide to the Definitive Structure Elucidation of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to intellectual property claims—is built. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of the synthetic intermediate, 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are cornerstones of chemical analysis, they provide data that is, fundamentally, indirect. These techniques infer connectivity and functional groups, but they do not directly "see" the atomic arrangement in 3D space. X-ray crystallography, by contrast, provides a direct, high-resolution map of electron density, yielding precise bond lengths, bond angles, and the absolute conformation of the molecule in the crystalline state.[1][2]

This guide will dissect the causality behind our experimental choices, presenting a self-validating workflow that integrates both spectroscopic and crystallographic data. We will explore a prospective study, outlining the complete process from synthesis to final structural validation, using data from a closely related analogue to illustrate the expected outcomes of a crystallographic experiment.

The Inadequacy of Ambiguity: Why Spectroscopy Alone Falls Short

To build a case for the necessity of X-ray crystallography, we must first understand the limitations of other techniques. For a molecule like this compound, spectroscopy provides essential but incomplete pieces of the puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[3] It provides information on chemical environments, connectivity through scalar couplings, and through-space proximities (NOE). However, it cannot definitively determine bond lengths or angles with high precision and provides a time-averaged structure of the molecule as it tumbles in solution.[4][5]

  • Mass Spectrometry (MS): MS provides a highly accurate molecular weight and, through fragmentation patterns, offers clues about the molecule's substructures.[3] It confirms the elemental composition but gives no information about the spatial arrangement of those atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[3] For our target molecule, it would confirm the aldehyde C=O stretch and aromatic C-H bonds, but it reveals nothing about the overall molecular architecture.[6]

While the combination of these methods allows for a confident proposal of a structure, it remains an interpretation. X-ray crystallography removes this interpretation, replacing it with a precise, experimentally determined model.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey to a definitive crystal structure is a meticulous process that demands careful execution at every stage.[7] The diagram below outlines the critical path from a synthesized compound to a refined structural model.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis via Williamson Ether Synthesis Purification Purification by Recrystallization Synthesis->Purification Crude Product Growth Single Crystal Growth (Slow Evaporation) Purification->Growth Pure Compound Selection Crystal Selection (Microscopy) Growth->Selection Harvested Crystals Mounting Crystal Mounting & Cryo-cooling Selection->Mounting High-Quality Crystal Data Data Collection (Diffractometer) Mounting->Data Processing Data Processing (Integration & Scaling) Data->Processing Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final Final Validation->Final Definitive 3D Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols

Authoritative and reproducible protocols are the cornerstone of scientific integrity. The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Part 1: Synthesis and Purification

The target molecule is synthesized via a standard Williamson ether synthesis, a reliable and well-documented reaction. The choice of base and solvent is critical to ensure clean conversion and minimize side products.

Protocol: Synthesis of this compound

  • Reactant Preparation: To a flame-dried 250 mL round-bottomed flask under an inert nitrogen atmosphere, add 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Alkylation: Add 1,2-dibromoethane (3.0 eq) to the mixture. The excess is used to favor the mono-alkylation product and suppress the formation of a dimeric ether by-product.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Purification: The ultimate purity required for crystal growth necessitates recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol (95%). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

Part 2: Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in the process.[9] The slow evaporation technique is chosen for its simplicity and effectiveness with small organic molecules.[10]

Protocol: Crystal Growth by Slow Evaporation

  • Solution Preparation: Dissolve the purified this compound in a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture, to create a nearly saturated solution. The solvent choice is critical; it must not be too volatile, and the compound should have moderate solubility.[11]

  • Environment Setup: Transfer the solution to a clean, small vial. Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation, which is crucial for growing larger, more ordered crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab. Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.[11]

  • Harvesting: Allow the solvent to evaporate over several days to weeks. Once suitable crystals (ideally 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a spatula or loop.[2]

Part 3: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the steps from a harvested crystal to a final, validated structure.

Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: Select an optically clear, well-formed crystal under a microscope. Mount the crystal on a cryoloop with a small amount of paratone or other cryoprotectant oil.[12]

  • Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.[13] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam, with diffraction patterns recorded on a detector.[14]

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each reflection, and applying corrections for factors like absorption.[15]

  • Structure Solution: The "phase problem" is solved using direct methods (e.g., SHELXS), which generates an initial electron density map.[16] An initial atomic model is built into this map.

  • Structure Refinement: The atomic model (positions, occupancies, and displacement parameters) is refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL).[17][18] This iterative process improves the fit between the calculated and observed diffraction patterns, typically measured by the R-factor.[17]

  • Validation and Reporting: The final structure is validated for geometric correctness and is reported in the standard Crystallographic Information File (CIF) format.

Comparative Analysis: A Multi-Technique Approach

No single technique provides a complete picture. The most robust structural validation comes from the convergence of data from multiple, orthogonal methods. The diagram below illustrates the complementary nature of these techniques, with X-ray crystallography providing the definitive central piece of evidence.

logic cluster_spectroscopy Spectroscopic & Spectrometric Data (Indirect Evidence) XRD X-ray Crystallography (Definitive 3D Structure) Validated Validated Structure XRD->Validated Confirms & Refines NMR NMR (Connectivity & C/H Framework) Proposed Proposed Structure NMR->Proposed NMR->Validated Corroborates MS Mass Spec (Molecular Formula) MS->Proposed MS->Validated Corroborates IR IR Spec (Functional Groups) IR->Proposed IR->Validated Corroborates Proposed->XRD Hypothesis to Test

Caption: Logical relationship between analytical techniques for structure validation.

The following table summarizes the expected data from each technique for this compound. The crystallographic data are based on the published structure of the closely related 4-ethoxy-3-methoxybenzaldehyde, which serves as an excellent predictive model.[19]

ParameterX-ray Crystallography (Expected)NMR Spectroscopy (Predicted)Mass Spectrometry (Predicted)FT-IR Spectroscopy (Predicted)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute conformation, crystal packing.[1]C-H framework, connectivity, chemical environment of nuclei.[3]Molecular weight, elemental formula, fragmentation patterns.[3]Presence of specific functional groups.[3]
Molecular Formula C₁₀H₁₁BrO₃Consistent with C₁₀H₁₁BrO₃M.W. = 259.00 (isotope pattern for 1 Br)Consistent with formula
Key Data Points Crystal System: MonoclinicSpace Group: P2₁/cUnit Cell (Å): a≈11.5, b≈8.8, c≈9.4, β≈97°Z: 4¹H NMR (CDCl₃, ppm): δ ≈ 9.8 (s, 1H, -CHO)δ ≈ 7.4 (m, 2H, Ar-H)δ ≈ 7.0 (d, 1H, Ar-H)δ ≈ 4.4 (t, 2H, -OCH₂-)δ ≈ 3.9 (s, 3H, -OCH₃)δ ≈ 3.7 (t, 2H, -CH₂Br)MS (EI): M⁺: m/z 258/260Fragments: loss of -Br, -CH₂Br, -OCH₂CH₂Br, -CHOKey Bands (cm⁻¹): ≈ 2950 (Ar C-H)≈ 2840, 2740 (Aldehyde C-H)≈ 1685 (C=O stretch, conjugated)≈ 1590, 1510 (Ar C=C)≈ 1270 (Ar-O stretch)≈ 650 (C-Br stretch)
Limitations Requires a high-quality single crystal; structure is static in a solid state.[20]Provides a solution-state, time-averaged structure; bond parameters are not precise.[5]Provides no stereochemical or conformational information.Provides limited information on the overall molecular structure.
Reference Based on analogue data[19]Based on known chemical shifts[10][21]Based on fragmentation rules[22]Based on characteristic frequencies[2][6]

Conclusion: The Synergy of Certainty

While NMR, MS, and IR spectroscopy are indispensable for routine characterization and for proposing a molecular structure, they inherently contain elements of ambiguity. For the definitive, unambiguous validation of a novel chemical entity like this compound, single-crystal X-ray crystallography is the gold standard. It provides direct, high-resolution three-dimensional information that corroborates and completes the picture painted by spectroscopic methods.

In a regulated environment and for foundational research, a structural claim is only as strong as its weakest piece of evidence. By integrating a crystallographic analysis into the characterization workflow, researchers can eliminate ambiguity, secure intellectual property, and build their subsequent work on a foundation of absolute certainty. The initial investment in growing suitable crystals pays significant dividends in the form of irrefutable structural data.

References

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  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m83–m92. [Link]

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  • StudySmarter. (n.d.). Crystal Structure Determination & Refinement. StudySmarter. [Link]

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  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Platypus Technologies. [Link]

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  • LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • American Chemical Society. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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  • Indian Institute of Science Education and Research, Mohali. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. [Link]

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  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Physical Chemistry Chemical Physics. [Link]

  • Glidewell, C., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E. [Link]

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A Comparative Guide to the Bioactivity of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of the bioactivity of derivatives of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, a unique molecular framework with significant potential for drug discovery. By examining the existing literature on structurally related compounds, we can infer the potential bioactivities of this class of molecules and guide future research endeavors.

The Core Moiety: this compound

The parent compound, this compound, possesses several key structural features that are likely to influence its biological activity. The methoxy group at the 3-position and the bromoethoxy group at the 4-position on the benzene ring are critical determinants of the molecule's electronic and steric properties, which in turn affect its interactions with biological targets. The aldehyde functional group is a reactive center that can participate in various chemical reactions, including the formation of Schiff bases and hydrazones, allowing for a diverse range of derivatives to be synthesized.

Comparative Bioactivity Analysis

While direct experimental data on a broad series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from studies on analogous benzaldehyde derivatives. This comparative approach allows us to build a predictive framework for the bioactivity of this novel class of compounds.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of benzaldehyde derivatives. For instance, benzaldehyde derivatives isolated from marine fungi have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism often involves the suppression of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a compound with a similar substitution pattern, demonstrated potent anti-inflammatory effects by blocking both NF-κB and MAPK signaling.[4] This suggests that the presence of both a halogen and a methoxy group on the benzaldehyde ring can contribute significantly to anti-inflammatory activity. It is plausible that derivatives of this compound would also exhibit anti-inflammatory properties through similar mechanisms.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IκBα IκBα TLR4->IκBα Derivative 4-(2-Bromoethoxy)-3- methoxybenzaldehyde Derivative Derivative->ERK Derivative->JNK Derivative->p38 Derivative->IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Cytokines JNK->Cytokines p38->Cytokines NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB (nuclear) NFκB->NFκB_nuc NFκB_nuc->Cytokines iNOS_COX2 iNOS, COX-2 NFκB_nuc->iNOS_COX2

Caption: Hypothetical inhibition of MAPK and NF-κB pathways by a derivative.

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been a significant area of research. For example, a series of benzyloxybenzaldehyde derivatives have shown potent activity against human leukemia (HL-60) cells, inducing apoptosis and arresting the cell cycle at the G2/M phase.[5][6] The presence of a benzyloxy group, which is structurally related to the bromoethoxy group, appears to be a key determinant of this activity.

The bromine atom in the 4-(2-Bromoethoxy) moiety could further enhance anticancer efficacy. Brominated compounds are known to be used in the synthesis of various anticancer agents.[7] Therefore, it is reasonable to hypothesize that derivatives of this compound could exhibit significant anticancer properties, potentially through the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Benzaldehyde derivatives have also been investigated for their antimicrobial properties. Aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli.[8] The formation of the hydrazone linkage is a common strategy to enhance the biological activity of aldehydes. Similarly, 2-hydroxy-4-methoxybenzaldehyde has been shown to possess antibacterial activity against S. aureus, with its mechanism of action targeting the cell membrane.[9]

Given these findings, it is highly probable that derivatization of the aldehyde group of this compound, for instance, by forming Schiff bases or hydrazones, could lead to compounds with potent antimicrobial activity. The bromoethoxy group might also contribute to this activity, as halogenated organic compounds are often effective antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Based on the available literature on related compounds, we can propose some preliminary structure-activity relationships for this compound derivatives:

  • The Aldehyde Group: Derivatization of the aldehyde into Schiff bases, hydrazones, or other related structures is likely to modulate the bioactivity, potentially leading to enhanced antimicrobial or anticancer effects.

  • The Bromoethoxy Group: The bromine atom is a key feature. Its electronegativity and size can influence the compound's ability to interact with biological targets. It may also serve as a leaving group in certain biological reactions, contributing to the mechanism of action.

  • The Methoxy Group: The position and electronic-donating nature of the methoxy group can affect the overall electron density of the aromatic ring, thereby influencing the reactivity of the aldehyde and the binding affinity to target proteins.

Experimental Protocols

To validate the predicted bioactivities of novel this compound derivatives, the following experimental protocols are recommended:

Synthesis of Derivatives

General Procedure for Schiff Base Synthesis:

  • Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base derivative.

Workflow for Synthesis and Characterization:

G Start 4-(2-Bromoethoxy)-3- methoxybenzaldehyde + Primary Amine Reaction Reflux in Ethanol + Acetic Acid Catalyst Start->Reaction TLC Monitor by TLC Reaction->TLC Filtration Cool and Filter Reaction->Filtration TLC->Reaction Recrystallization Recrystallize Filtration->Recrystallization Product Pure Schiff Base Derivative Recrystallization->Product Characterization Characterize by FT-IR, NMR, Mass Spec. Product->Characterization

Caption: General workflow for the synthesis and characterization of Schiff base derivatives.

In Vitro Bioactivity Assays

Anti-inflammatory Assay (Nitric Oxide Inhibition):

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitric oxide concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anticancer Assay (MTT Assay):

  • Seed a human cancer cell line (e.g., HL-60) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution):

  • Prepare a two-fold serial dilution of the test compounds in a 96-well plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).

  • Incubate the plate at 37°C for 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structural framework of this compound presents a promising starting point for the development of novel bioactive compounds. Based on a comparative analysis of structurally similar molecules, its derivatives are predicted to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. A thorough investigation of their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. Available at: [Link]

  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. PMC - NIH. Available at: [Link]

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PMC. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. Available at: [Link]

  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. Available at: [Link]

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]

  • Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. PMC. Available at: [Link]

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. MDPI. Available at: [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde. PMC - NIH. Available at: [Link]

  • 3-Bromo-4-methoxybenzaldehyde. PubChem. Available at: [Link]

Sources

A Researcher's Guide to Thin-Layer Chromatography of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining and comparing the Thin-Layer Chromatography (TLC) Retention Factor (Rf) values for 4-(2-Bromoethoxy)-3-methoxybenzaldehyde. We will explore the theoretical underpinnings of TLC, provide a detailed experimental protocol for analysis using ethyl acetate/hexane solvent systems, and discuss how to interpret the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who utilize chromatographic techniques for reaction monitoring, purity assessment, and compound identification.

Introduction: The Role of TLC and Rf in Chemical Synthesis

Thin-Layer Chromatography (TLC) is a fundamental analytical technique in organic chemistry, prized for its speed, simplicity, and versatility.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1][2] As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it.[1] Compounds separate based on their relative affinities for the two phases; more polar compounds tend to adhere more strongly to the polar stationary phase and thus travel shorter distances, while less polar compounds are more soluble in the mobile phase and travel further up the plate.[1][3]

The Retention Factor, or Rf value, is a key quantitative metric derived from TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2]

Rf = Distance traveled by the solute / Distance traveled by the solvent front [2]

This value is, under consistent experimental conditions, a characteristic property of a compound for a given stationary phase and mobile phase.[4] Therefore, Rf values are invaluable for identifying compounds, assessing purity, and optimizing solvent systems for larger-scale purification techniques like column chromatography.

The target molecule, this compound, is a substituted benzaldehyde derivative. Its structure, containing an aldehyde, an ether, a methoxy group, and an alkyl bromide, suggests a moderate polarity. The ethyl acetate/hexane solvent system is a workhorse in organic labs, offering a tunable polarity range by simply adjusting the ratio of the moderately polar ethyl acetate to the nonpolar hexane.[5][6][7] A higher proportion of ethyl acetate results in a more polar mobile phase, which will generally cause all compounds to travel further up the plate, leading to higher Rf values.[8][9] Conversely, increasing the hexane content decreases the mobile phase polarity, resulting in lower Rf values.

Experimental Protocol: Determining Rf Values

This section outlines a robust, self-validating protocol for determining the Rf of this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

2.1. Materials and Reagents

  • This compound (CAS: 99070-23-2)[10]

  • Analytical Grade Ethyl Acetate

  • Analytical Grade n-Hexane

  • Silica Gel 60 F254 TLC plates

  • Developing Chambers with lids

  • Filter paper

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Fume hood

2.2. Workflow Diagram

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Solvent Systems (e.g., 10%, 20%, 30% EtOAc/Hexane) B Prepare TLC Chamber (Add solvent & filter paper) A->B F Develop Plate in Chamber B->F C Prepare Sample Solution (Dissolve compound in minimal solvent) D Prepare TLC Plate (Cut plate, draw baseline with pencil) E Spot Sample on Baseline D->E E->F G Mark Solvent Front Immediately F->G H Dry the TLC Plate G->H I Visualize Spots (UV Lamp at 254 nm) H->I J Circle Spots with Pencil I->J K Measure Distances (Solvent front & spot center) J->K L Calculate Rf Value K->L caption Figure 1. Experimental workflow for TLC analysis. Polarity_Rf_Relationship cluster_cause Cause cluster_effect1 Immediate Effect cluster_effect2 Mechanism cluster_result Result A Increase % Ethyl Acetate in Hexane B Increase Mobile Phase Polarity A->B Directly proportional C Increased Competition for Stationary Phase B->C Leads to D Analyte Spends More Time in Mobile Phase C->D E Analyte Travels Further Up the Plate D->E F Higher Rf Value E->F Results in caption Figure 2. Causality of solvent polarity on Rf value.

Sources

Comparative study of linker length effects using bromoethoxy vs bromopropoxy benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comparative technical study designed for researchers in medicinal chemistry and chemical biology. It synthesizes experimental protocols with mechanistic insights to distinguish between two common linker intermediates.

Executive Summary: The Geometry of Choice

In the design of PROTACs, antibody-drug conjugates (ADCs), and multivalent ligands, the linker is rarely an inert spectator. It defines the spatial orientation, solubility, and metabolic stability of the final construct.[]

This guide compares two ubiquitous "anchor" molecules used to introduce alkyl halide handles onto phenolic payloads:

  • 4-(2-Bromoethoxy)benzaldehyde (C2 Linker)

  • 4-(3-Bromopropoxy)benzaldehyde (C3 Linker)

While they appear interchangeable, the C2 (ethyl) and C3 (propyl) linkers exhibit distinct reactivity profiles that can sabotage a synthesis if not anticipated. This guide dissects those differences to help you select the correct tool for your specific application.

Mechanistic Analysis: The "Elimination Trap"

The most critical distinction between these two linkers is not length, but stability under basic conditions .

The C2 Liability: Vinyl Ether Formation

When synthesizing the C2 linker (bromoethoxy), a common failure mode is the E2 elimination of HBr. Under standard Williamson ether synthesis conditions (K₂CO₃/DMF/Heat), the 2-bromoethyl ether can eliminate to form a vinyl ether .

  • Mechanism: The β-hydrogen is acidic enough that strong heating with carbonate promotes elimination.

  • Consequence: Vinyl ethers are highly acid-sensitive. Upon workup or downstream acidic deprotection (e.g., Boc removal), the vinyl ether hydrolyzes, cleaving the linker entirely and regenerating the starting phenol and acetaldehyde.

The C3 Advantage: Allyl Stability

The C3 linker (bromopropoxy) eliminates to form an allyl ether .

  • Stability: Allyl ethers are chemically robust. They do not hydrolyze under mild acidic conditions and are stable to most nucleophilic substitution conditions used to attach the payload.

Expert Insight: If your downstream chemistry involves acidic conditions or high-temperature basic steps, choose the C3 (propyl) linker . The C2 linker requires strictly controlled temperature (<60°C) to avoid elimination.

Comparative Data Profile

Feature4-(2-Bromoethoxy)benzaldehyde4-(3-Bromopropoxy)benzaldehyde
Linker Length ~3.5 Å (rigid)~4.8 Å (flexible)
LogP (Predicted) 2.452.81
Elimination Risk High (Forms acid-labile vinyl ether)Low (Forms stable allyl ether)
SN2 Reactivity Moderate (β-branching effect)High (Less steric hindrance)
Cyclization Risk Fast (5-membered ring if nucleophile present)Slower (6-membered ring)
Typical Yield 65-75%75-85%

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize mono-alkylation (product) and minimize bis-alkylation (dimer) and elimination side reactions.

Reagents:
  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Dihaloalkane: 1,2-Dibromoethane (for C2) OR 1,3-Dibromopropane (for C3) (3.0 - 5.0 eq )

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (Avoid DMF for C2 to reduce elimination risk).

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Hydroxybenzaldehyde (10 mmol, 1.22 g) in MeCN (50 mL).

  • Base Activation: Add anhydrous K₂CO₃ (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Color change to yellow/orange is normal.

  • Addition of Linker (The Critical Step):

    • Add the dibromoalkane (30-50 mmol) in a single portion.

    • Note: Using a large excess (3-5 equivalents) is mandatory to statistically favor Mono-alkylation over Bis-alkylation (dimerization).

  • Reaction:

    • For C2 (Ethyl): Heat to reflux (82°C) for 4–6 hours. Do not extend reaction time unnecessarily to prevent elimination.

    • For C3 (Propyl): Heat to reflux for 2–4 hours. The reaction is typically faster and cleaner.

  • Workup:

    • Cool to room temperature.[2] Filter off the inorganic solids (KBr/Excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Excess Removal: The excess dibromoalkane is a liquid. Remove it via high-vacuum distillation or by washing the crude solid with cold hexanes (if the product crystallizes).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Visualization of Pathways

Diagram 1: Reaction Pathways & Risks

This diagram illustrates the competing pathways: Product formation vs. Dimerization vs. Elimination.

ReactionPathways Start 4-Hydroxybenzaldehyde + Dibromoalkane Intermediate Phenoxide Anion Start->Intermediate K2CO3 Product Target Mono-Alkylated Benzaldehyde Intermediate->Product SN2 (Major) Dimer Bis-Alkylated Dimer (Impurity) Intermediate->Dimer SN2 (Low Excess Br) Elimination Vinyl Ether (C2 Specific Failure) Product->Elimination Base/Heat (C2 Only)

Figure 1: Competing kinetic pathways. Note the elimination risk specific to the C2 linker.

Diagram 2: Structural Logic for Selection

Decision tree to assist in selecting the correct linker length.

SelectionLogic Start Select Linker Length Q1 Is the target binding site deep (>5Å)? Start->Q1 Q2 Will downstream chemistry use strong acid? Q1->Q2 No C3 Select C3 (Propyl) 4-(3-bromopropoxy)benzaldehyde Q1->C3 Yes Q2->C3 Yes (Avoid Vinyl Ether) C2 Select C2 (Ethyl) 4-(2-bromoethoxy)benzaldehyde Q2->C2 No (Compactness needed)

Figure 2: Decision logic for linker selection based on structural and chemical constraints.

References

  • Williamson Ether Synthesis Optimization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[3] (General principles of ether synthesis and elimination competition).

  • Linker Length Effects in Drug Design

    • Impact of Linker Length and Composition on Fragment Binding and Cell Permeation. (2017).[4] PubMed. Available at: [Link]

  • Intramolecular Cyclization Rates (Baldwin's Rules Context)

    • Common Blind Spot: Intramolecular Reactions.[5] Master Organic Chemistry. Available at: [Link]

  • Synthesis of Alkoxy Benzaldehydes

    • Facile Synthesis of Alkylthio-Benzaldehydes (Analogous ether protocols). Synthetic Communications. Available at: [Link]

  • Specific Compound Data

    • PubChem Entry: 4-(2-bromoethoxy)benzaldehyde. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, a chemical compound utilized in various research and development applications. Given the absence of a specific, verified Safety Data Sheet (SDS) for this exact compound in publicly available databases, this guide is constructed based on established principles for handling halogenated organic compounds and data from structurally similar chemicals. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

At its core, laboratory safety is a system of preventative measures and informed procedures. The disposal of chemical waste is a critical component of this system. The causality behind each step in this guide is rooted in the potential hazards of the compound's functional groups: the aldehyde, the methoxy group, and, most critically for disposal, the bromoethoxy group which classifies it as a halogenated organic compound .

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

While toxicological properties for this compound have not been thoroughly investigated, an analysis of related compounds allows for a presumptive hazard assessment.[1] It should be treated as a hazardous substance at all times.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is a cornerstone of a laboratory's Chemical Hygiene Plan (CHP) as mandated by OSHA.[5][6]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[7]
Skin and Body A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be required.Engineering controls like fume hoods are the primary defense against inhalation hazards.[5] Respirators are a secondary measure based on risk assessment.

Part 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or vermiculite to absorb the material.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Part 3: Disposal Workflow

The disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it requires specific handling and cannot be disposed of in standard laboratory drains or as regular trash.[8] The United States Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[9][10]

The following diagram illustrates the decision-making process for the proper disposal of this chemical.

G cluster_0 Waste Identification cluster_1 Segregation & Packaging cluster_2 Storage & Final Disposal start Start: Have this compound Waste check_form Is the waste in solid or liquid form? start->check_form solid_waste Solid Waste (e.g., residue, contaminated items) check_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) check_form->liquid_waste Liquid package_solid Place in a dedicated, sealed, and labeled hazardous waste container for 'Halogenated Organic Solids'. solid_waste->package_solid package_liquid Place in a dedicated, sealed, and labeled hazardous waste container for 'Halogenated Organic Liquids'. liquid_waste->package_liquid storage Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. package_solid->storage package_liquid->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_request end End: Waste Disposed Compliantly disposal_request->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Segregation is Key: The foundational principle of chemical waste management is segregation. Due to its bromine content, this compound is classified as a halogenated organic waste. It must be collected separately from non-halogenated organic waste to ensure proper final disposal, which is typically high-temperature incineration.[8][9]

    • DO NOT mix with non-halogenated waste.

    • DO NOT mix with acids or bases.[8]

  • Container Selection and Labeling:

    • Use a chemically compatible container designated for "Halogenated Organic Waste." The container must be in good condition, with a secure, tight-fitting lid.

    • The label must be clear and include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation in the Laboratory:

    • Waste containers should be kept closed except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers to mitigate leaks or spills.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Disposal must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1][11]

Part 4: Institutional Compliance and the Chemical Hygiene Plan

The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[12] This plan is the blueprint for safety in your laboratory and must include specific procedures for waste disposal.[5][13]

Your institution's CHP is the primary authoritative document you must follow. It will provide specific details on the exact procedures, container types, and labeling requirements for your facility. Always consult your CHP and your institution's Chemical Hygiene Officer for guidance.[6]

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Volochem, Inc. Safety Data Sheet: 4-Methoxybenzaldehyde.[Link]

  • OSHA. Fact Sheet: Laboratory Safety - OSHA Lab Standard.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • Compliancy Group. OSHA Laboratory Standard.[Link]

  • Lab Manager. The OSHA Laboratory Standard.[Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • Southwest Tennessee Community College. Appendix I: OSHA Laboratory Standard.[Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethoxy)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Bromoethoxy)-3-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.